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  • Product: 2-Isopropylmaleic acid
  • CAS: 7596-39-6

Core Science & Biosynthesis

Foundational

2-isopropylmaleic acid chemical structure and physical properties

An In-Depth Technical Guide to 2-Isopropylmaleic Acid: Structure, Properties, and Biochemical Significance Introduction 2-Isopropylmaleic acid is a dicarboxylic acid that serves as a key intermediate in the biosynthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Isopropylmaleic Acid: Structure, Properties, and Biochemical Significance

Introduction

2-Isopropylmaleic acid is a dicarboxylic acid that serves as a key intermediate in the biosynthesis of the essential amino acid, leucine.[1][2] As the 2-isopropyl derivative of maleic acid, its chemical properties and biological role are of significant interest to researchers in biochemistry, microbiology, and drug development.[1] This guide provides a comprehensive overview of the chemical structure, physical properties, and the pivotal role of 2-isopropylmaleic acid in metabolic pathways.

Chemical Structure and Nomenclature

2-Isopropylmaleic acid is characterized by a four-carbon butenedioic acid backbone with an isopropyl group substituted at the second carbon. The presence of the double bond and the cis-configuration of the carboxyl groups are defining features of its structure.

  • IUPAC Name: (Z)-2-propan-2-ylbut-2-enedioic acid[1]

  • Molecular Formula: C₇H₁₀O₄[1]

  • Canonical SMILES: CC(C)C(=CC(=O)O)C(=O)O[3]

  • InChI Key: NJMGRJLQRLFQQX-HYXAFXHYSA-N[1]

Synonyms for 2-isopropylmaleic acid include beta-isopropylmaleate and (Z)-2-propan-2-ylbut-2-enedioic acid.[1]

Caption: Chemical structure of 2-isopropylmaleic acid.

Physical and Chemical Properties

The available data on the physical properties of 2-isopropylmaleic acid is primarily based on computational models.

PropertyValueSource
Molecular Weight 158.15 g/mol [1]
Physical Description Solid (Predicted)[1]
XLogP3 0.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Biochemical Significance: Role in Leucine Biosynthesis

2-Isopropylmaleic acid is a transient but essential intermediate in the biosynthesis of L-leucine, a pathway conserved in bacteria, archaea, fungi, and plants.[4] This pathway begins with the precursor 2-keto-isovalerate.[5]

The formation and conversion of 2-isopropylmaleic acid are part of a two-step isomerization reaction that converts 2-isopropylmalic acid to 3-isopropylmalic acid. This process is catalyzed by the enzyme isopropylmalate isomerase (also known as 3-isopropylmalate dehydratase).[4][5][6]

The isomerization proceeds as follows:

  • Dehydration: 2-isopropylmalic acid is dehydrated by isopropylmalate isomerase to form the intermediate, 2-isopropylmaleic acid.[5]

  • Hydration: The same enzyme then catalyzes the hydration of 2-isopropylmaleic acid to form 3-isopropylmalic acid.[5]

This isomerization is a critical step that repositions the hydroxyl group, enabling the subsequent oxidative decarboxylation of 3-isopropylmalic acid by 3-isopropylmalate dehydrogenase to proceed.[5][7]

Leucine_Biosynthesis_Pathway cluster_0 Leucine Biosynthesis 2-Keto-isovalerate 2-Keto-isovalerate 2-Isopropylmalic_Acid 2-Isopropylmalic_Acid 2-Keto-isovalerate->2-Isopropylmalic_Acid 2-Isopropylmalate Synthase 2-Isopropylmaleic_Acid 2-Isopropylmaleic_Acid 2-Isopropylmalic_Acid->2-Isopropylmaleic_Acid Isopropylmalate Isomerase (Dehydration) 3-Isopropylmalic_Acid 3-Isopropylmalic_Acid 2-Isopropylmaleic_Acid->3-Isopropylmalic_Acid Isopropylmalate Isomerase (Hydration) 2-Isopropyl-3-oxosuccinate 2-Isopropyl-3-oxosuccinate 3-Isopropylmalic_Acid->2-Isopropyl-3-oxosuccinate 3-Isopropylmalate Dehydrogenase Ketoleucine Ketoleucine 2-Isopropyl-3-oxosuccinate->Ketoleucine Spontaneous Decarboxylation L-Leucine L-Leucine Ketoleucine->L-Leucine Branched-chain amino-acid aminotransferase

Caption: Key steps in the leucine biosynthesis pathway involving 2-isopropylmaleic acid.

Distinction from 2-Isopropylmalic Acid

It is crucial to distinguish 2-isopropylmaleic acid from its saturated counterpart, 2-isopropylmalic acid. The latter is the initial product in the leucine-specific branch of the branched-chain amino acid synthesis pathway, formed from the condensation of 2-keto-isovalerate and acetyl-CoA by the enzyme isopropylmalate synthase.[5][8]

Feature2-Isopropylmaleic Acid2-Isopropylmalic Acid
IUPAC Name (Z)-2-propan-2-ylbut-2-enedioic acid2-hydroxy-2-propan-2-ylbutanedioic acid
Molecular Formula C₇H₁₀O₄C₇H₁₂O₅
Molecular Weight 158.15 g/mol 176.17 g/mol
Key Functional Group Carbon-carbon double bondHydroxyl group
Role in Leucine Biosynthesis Transient intermediateSubstrate for isomerization

Conclusion

2-Isopropylmaleic acid, while a transient molecule, plays an indispensable role in the biosynthesis of leucine. Its formation and subsequent hydration, catalyzed by isopropylmalate isomerase, represent a key isomerization step that is essential for the progression of the metabolic pathway. Understanding the structure and function of this intermediate provides valuable insights for researchers and scientists in fields ranging from metabolic engineering to the development of novel antimicrobial agents targeting essential biosynthetic pathways.

References

  • PubChem. (n.d.). Leucine Biosynthesis | Pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • mzCloud. (2014, November 10). 2 Isopropylmalic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylmaleic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylmalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikidata. (2025, November 3). 2-isopropylmalic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropylmalic acid. Retrieved from [Link]

  • NP-MRD. (2005, November 16). Showing NP-Card for 2-Isopropylmalic acid (NP0000126). Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 2-Isopropylmalic acid (Compound). IARC. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-isopropylmaleic acid (C7H10O4). Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Isopropylmalate dehydratase. Retrieved from [Link]

  • NIST. (n.d.). 2-Isopropylmalic acid, O-trimethylsilyl-, bis(trimethylsilyl) ester. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Hydroxy-2-(1-methylethyl)butanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PathWhiz. (n.d.). Operon: Leucine Biosynthesis. Retrieved from [Link]

  • He, Y., et al. (2011). Structural and Functional Evolution of Isopropylmalate Dehydrogenases in the Leucine and Glucosinolate Pathways of Arabidopsis thaliana. Journal of Biological Chemistry, 286(35), 30737-30746.
  • UniProt. (n.d.). LEU1 - 3-isopropylmalate dehydratase - Candida maltosa (Yeast). Retrieved from [Link]

  • BRENDA. (n.d.). Information on EC 4.2.1.33 - 3-isopropylmalate dehydratase. Retrieved from [Link]

  • Akanuma, S., et al. (2018). Characterization of two 2-isopropylmalate synthase homologs from Thermus thermophilus HB27. Journal of Biochemistry, 164(3), 195-204.
  • Kou, Y., et al. (2016). Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS. Journal of Biological Chemistry, 291(35), 18342-18353.
  • Chen, Y., et al. (2019). FgLEU1 Is Involved in Leucine Biosynthesis, Sexual Reproduction, and Full Virulence in Fusarium graminearum. Frontiers in Microbiology, 10, 2419.
  • UniProt. (n.d.). leuC - Isopropylmalate/citramalate isomerase large subunit. Retrieved from [Link]

  • FooDB. (2015, May 7). Showing Compound (2S)-2-isopropylmalate (FDB030115). Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

Sources

Exploratory

Biosynthetic Pathway and Metabolic Role of 2-Isopropylmaleic Acid: A Comprehensive Technical Guide

Executive Summary 2-Isopropylmaleic acid (2-IPMA), systematically designated as (2Z)-2-(propan-2-yl)but-2-enedioic acid, is a highly specialized, transient unsaturated dicarboxylic acid[1]. Traditionally, 2-IPMA has been...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropylmaleic acid (2-IPMA), systematically designated as (2Z)-2-(propan-2-yl)but-2-enedioic acid, is a highly specialized, transient unsaturated dicarboxylic acid[1]. Traditionally, 2-IPMA has been characterized strictly as an intermediate in the leucine biosynthetic pathway of microbes and plants. However, recent pharmacological evaluations have uncovered its potent bioactivity in mammalian systems—specifically its capacity to induce primary ciliogenesis and act as a robust free-radical scavenger[2]. This guide synthesizes the mechanistic enzymology of 2-IPMA's formation with its emerging therapeutic applications, providing actionable, self-validating protocols for laboratory research.

Biochemical Context: The Leucine Biosynthesis Pathway

The biosynthesis of leucine is a highly conserved metabolic network present in archaea, bacteria, fungi, and plants, but strictly absent in mammals[3]. This evolutionary divergence makes the pathway's constituent enzymes prime targets for novel antimicrobial agents and herbicides[3][4].

The pathway initiates with the aldol-type condensation of 3-methyl-2-oxobutanoate (α-ketoisovalerate) and Acetyl-CoA. This exergonic reaction is catalyzed by 2-isopropylmalate synthase (IPMS; EC 2.3.3.13) , yielding (2S)-2-isopropylmalate (α-isopropylmalate)[5][6].

Following condensation, the pathway undergoes a two-step isomerization catalyzed by isopropylmalate isomerase (IPMI; EC 4.2.1.33) . It is during this precise catalytic window that 2-IPMA is generated. IPMI first dehydrates α-isopropylmalate, eliminating a water molecule to form the unsaturated intermediate, 2-isopropylmaleic acid (2-IPMA)[1][7]. The enzyme subsequently rehydrates 2-IPMA in a stereospecific manner to produce (2R,3S)-3-isopropylmalate (β-isopropylmalate)[7], which is eventually converted to L-leucine.

LeucinePathway KIV α-Ketoisovalerate (Precursor) aIPM α-Isopropylmalate (2-isopropylmalate) KIV->aIPM IPMS (EC 2.3.3.13) AcCoA Acetyl-CoA AcCoA->aIPM Condensation IPMA 2-Isopropylmaleic Acid (2-IPMA) aIPM->IPMA IPM Isomerase (EC 4.2.1.33) Dehydration (-H2O) bIPM β-Isopropylmalate (3-isopropylmalate) IPMA->bIPM IPM Isomerase Hydration (+H2O) KIC α-Ketoisocaproate bIPM->KIC IPMDH (EC 1.1.1.85) Oxidative Decarboxylation Leu L-Leucine (End Product) KIC->Leu BCAT (EC 2.6.1.42) Transamination Leu->aIPM Allosteric Inhibition of IPMS

Figure 1: Leucine biosynthesis pathway highlighting the transient 2-IPMA intermediate.

Metabolic and Emerging Physiological Roles

Metabolic Flux and Transcriptional Regulation

In biological systems that synthesize branched-chain amino acids, 2-IPMA production is tightly regulated by end-product feedback inhibition. L-leucine binds directly to the C-terminal regulatory domain of IPMS, allosterically throttling the production of α-isopropylmalate, thereby limiting 2-IPMA formation[6][8]. Beyond simple flux control, the precursor to 2-IPMA (α-isopropylmalate) acts as a critical signaling molecule in Saccharomyces cerevisiae, binding to the Leu3 transcription factor to coordinate global nitrogen and carbohydrate metabolism[9][10].

Primary Ciliogenesis and Connective Tissue Repair

Despite mammals lacking the enzymatic machinery to synthesize 2-IPMA, exogenous application of the purified compound exerts profound cellular effects. A 2021 study identified 2-IPMA as a potent inducer of primary ciliogenesis in dermal fibroblasts exposed to PM2.5 environmental stressors[2]. 2-IPMA effectively restores ciliary dysgenesis, downregulates matrix metalloproteinase-1 (MMP-1) expression, and suppresses the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α[2].

Antioxidant Capacity via Hydrogen Atom Transfer (HAT)

Recent thermodynamic studies (2024) have classified 2-IPMA as a highly effective free-radical scavenger[2]. Mechanistically, this is driven by a Hydrogen Atom Transfer (HAT) process. The tertiary hydrogen on the isopropyl group of 2-IPMA is allylic to the maleic acid double bond. When a reactive oxygen species (ROS) abstracts this specific hydrogen, the resulting radical is exceptionally stable due to resonance delocalization across the adjacent carbon-carbon double bond and hyperconjugation from the methyl groups. This structural quirk makes 2-IPMA an ideal chain-breaking antioxidant.

Quantitative Data Summaries

To facilitate experimental design, the physicochemical and kinetic parameters associated with 2-IPMA and its enzymatic network are summarized below.

Property / ParameterValue / DescriptionReference / Source
IUPAC Name (2Z)-2-(propan-2-yl)but-2-enedioic acid[1]
Chemical Formula C₇H₁₀O₄[1]
Monoisotopic Mass 158.0579 Da[1]
Target Enzyme (Substrate) 3-isopropylmalate dehydratase (IPMI)[1]
IPMS pH Optimum ~8.5 (Requires Mg²⁺ and K⁺ cofactors)[4][5]
Primary Bioactivity Primary ciliogenesis induction; ROS scavenging[2]

Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems , incorporating internal controls to establish strict causality.

Protocol 1: Evaluation of 2-IPMA-Mediated Ciliogenesis Rescue in Stress-Induced Fibroblasts

Causality & Design: Serum starvation is utilized to synchronize fibroblasts in the G0 phase, an absolute prerequisite for primary cilia assembly. PM2.5 is introduced to induce ROS-mediated ciliary dysgenesis. By co-staining for acetylated α-tubulin (ciliary axoneme) and γ-tubulin (basal body), researchers can definitively distinguish true primary cilia from cytoplasmic microtubule artifacts.

  • Cell Culture & Synchronization: Seed human dermal fibroblasts in 6-well plates with coverslips. Grow to 80% confluency. Wash twice with PBS and replace with serum-free DMEM for 24 hours to arrest cells in G0.

  • Stress Induction: Treat the negative control and experimental wells with 50 µg/mL of PM2.5 suspension for 24 hours to induce ciliary dysgenesis. Maintain a vehicle-only positive control (maximum ciliogenesis).

  • 2-IPMA Treatment: Treat experimental wells with a dose-response gradient of 2-IPMA (e.g., 10 µM, 50 µM, 100 µM) for an additional 24 hours.

  • Fixation & Immunofluorescence: Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100. Block with 5% BSA. Incubate overnight at 4°C with primary antibodies: anti-acetylated α-tubulin (1:500) and anti-γ-tubulin (1:500).

  • Imaging & Quantification: Apply fluorescent secondary antibodies and DAPI. Image via confocal microscopy. Quantify the percentage of ciliated cells and average cilia length using automated image analysis software.

Workflow Step1 Fibroblast Culture & Serum Starvation (G0 Arrest) Step2 PM2.5 Exposure (Induce ROS & Ciliary Dysgenesis) Step1->Step2 Step3 2-IPMA Treatment (Targeted Rescue) Step2->Step3 Step4 Immunofluorescence (Ac-α-Tubulin/γ-Tubulin) Step3->Step4 Step5 Confocal Imaging & Quantification Step4->Step5

Figure 2: Experimental workflow for assessing 2-IPMA-mediated ciliogenesis rescue.

Protocol 2: Thermodynamic Validation of 2-IPMA HAT Antioxidant Capacity via DPPH Assay

Causality & Design: The DPPH assay provides a direct spectrophotometric measurement of HAT activity. Trolox is used as a reference standard to calculate the Trolox Equivalent Antioxidant Capacity (TEAC), ensuring the assay's sensitivity is properly calibrated.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH radical in analytical-grade methanol. Prepare 2-IPMA stock solutions ranging from 10 to 200 µM in methanol.

  • Reaction Initiation: In a 96-well plate, combine 100 µL of the DPPH solution with 100 µL of the 2-IPMA sample (or Trolox standards). Include a blank well containing 100 µL methanol + 100 µL DPPH to account for spontaneous radical degradation.

  • Incubation: Incubate the plate in total darkness at room temperature for exactly 30 minutes to allow the HAT reaction to reach equilibrium.

  • Spectrophotometric Measurement: Measure the absorbance at 517 nm using a microplate reader. Calculate the scavenging activity percentage: [(Abs_blank - Abs_sample) / Abs_blank] × 100.

References

  • Biosynthesis of Food Constituents: Amino Acids: 2. The Alanine-Valine-Leucine, Serine-Cysteine-Glycine - agriculturejournals.cz - 7

  • Two Arabidopsis Genes (IPMS1 and IPMS2) Encode Isopropylmalate Synthase, the Branchpoint Step in the Biosynthesis of Leucine - nih.gov - 4

  • 2-Isopropylmaleic Acid | High-Purity Research Chemical - benchchem.com - 2

  • 2-isopropylmalate synthase - wikipedia.org - 5

  • 2-isopropylmalate synthase, bacterial-type (IPR005671) - ebi.ac.uk - 3

  • Leu1 plays a role in iron metabolism and is required for virulence in Cryptococcus neoformans - nih.gov - 9

  • Characterization of two 2-isopropylmalate synthase homologs from Thermus thermophilus HB27 - nih.gov - 6

  • Isopropylmalate synthase regulatory domain removal abolishes feedback regulation at the expense of leucine homeostasis in plants - oup.com - 8

  • Isopropylmaleate (PAMDB000832) - umaryland.edu - 1

  • Diversification of Paralogous α-Isopropylmalate Synthases by Modulation of Feedback Control and Hetero-Oligomerization in Saccharomyces cerevisiae - asm.org - 10

Sources

Foundational

2-Isopropylmaleic Acid: Mechanistic Pathways and Emerging Biological Applications

Introduction 2-Isopropylmaleic acid (2-IPMA), also referred to by its conjugate base 2-isopropylmaleate, is a highly specialized dicarboxylic acid characterized by a methyl-branched alkene structure[1][2]. Historically r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Isopropylmaleic acid (2-IPMA), also referred to by its conjugate base 2-isopropylmaleate, is a highly specialized dicarboxylic acid characterized by a methyl-branched alkene structure[1][2]. Historically recognized as a transient, enzyme-bound intermediate within the microbial and plant leucine biosynthesis pathways[3][4], recent pharmacological investigations have unveiled its independent bioactivity in mammalian cellular systems, particularly regarding oxidative stress mitigation and primary ciliogenesis[5][6]. This guide provides a comprehensive mechanistic analysis of 2-IPMA, bridging its classical enzymology with its emerging therapeutic potential.

Classical Mechanism: The Leucine Biosynthesis Pathway

In bacteria, fungi, and plants, leucine biosynthesis involves a multi-step conversion originating from alpha-ketoisovalerate[7]. The first committed step is the condensation of alpha-ketoisovalerate with acetyl-CoA, catalyzed by 2-isopropylmalate synthase (IPMS), to form 2-isopropylmalate[8].

The subsequent step is catalyzed by isopropylmalate isomerase (IPMI) (also known as 3-isopropylmalate dehydratase, EC 4.2.1.33), an enzyme belonging to the aconitase superfamily[3][4]. IPMI orchestrates a stereospecific isomerization via a dehydration-rehydration mechanism:

  • Dehydration: IPMI extracts a water molecule from 2-isopropylmalate, generating the transient alkene intermediate, 2-isopropylmaleate (2-isopropylmaleic acid) [3].

  • Rehydration: The enzyme re-adds water across the double bond of 2-isopropylmaleate in a stereospecific manner to yield 3-isopropylmalate[3].

This catalytic process is strictly dependent on a labile [4Fe-4S] cluster within the IPMI active site, which acts as a Lewis acid to facilitate the abstraction and re-addition of the hydroxyl group[4].

IsomeraseMechanism A 2-Isopropylmalate (Substrate) B IPMI [4Fe-4S] Cluster (Active Site) A->B Binds Active Site C 2-Isopropylmaleic Acid (Transient Intermediate) B->C Dehydration (-H2O) D 3-Isopropylmalate (Product) B->D Hydration (+H2O) C->B 180° Rotation / Re-binding

Catalytic mechanism of IPMI generating the 2-isopropylmaleic acid intermediate.

Emerging Mammalian Mechanisms: Ciliogenesis and Antioxidant Activity

While mammals lack the leucine biosynthesis pathway, exogenous 2-IPMA exhibits potent bioactivity in mammalian cells subjected to environmental stress, such as fine particulate matter (PM2.5) exposure[5][6].

Hydrogen Atom Transfer (HAT) Mechanism

2-IPMA functions as a robust free radical scavenger[5][6]. Thermodynamic studies indicate that its antioxidant capacity is primarily driven by a Hydrogen Atom Transfer (HAT) mechanism[5][6]. The electron-deficient nature of its double bond, flanked by electron-withdrawing carboxyl groups, allows it to stabilize unpaired electrons, effectively neutralizing reactive oxygen species (ROS)[5][6].

Restoration of Primary Ciliogenesis and Cytokine Suppression

Primary cilia are microtubule-based organelles essential for cellular mechanotransduction and signaling. PM2.5 exposure induces excessive ROS, leading to ciliary dysgenesis and the upregulation of pro-inflammatory cytokines (IL-6, TNF-α) and matrix metalloproteinases (MMP-1)[5][6]. By neutralizing intracellular ROS via the HAT mechanism, 2-IPMA restores the structural integrity of primary cilia in dermal fibroblasts and downregulates the expression of MMP-1, IL-6, and TNF-α, preserving connective tissue homeostasis[5][6].

SignalingPathway PM PM2.5 Exposure ROS Intracellular ROS Accumulation PM->ROS Induces Oxidative Stress CILIA Primary Ciliogenesis Restoration ROS->CILIA Inhibits Assembly CYTO MMP-1, IL-6, TNF-α Downregulation ROS->CYTO Upregulates (Pathological) IPMA 2-Isopropylmaleic Acid (Exogenous) HAT Hydrogen Atom Transfer (HAT) IPMA->HAT Activates Mechanism HAT->ROS Scavenges Radicals HAT->CILIA Rescues Function HAT->CYTO Suppresses Expression

2-IPMA signaling pathway mitigating PM2.5-induced cellular stress and ciliary dysgenesis.

Quantitative Data Summary

The following table synthesizes the kinetic parameters of the IPMI-mediated reaction and the physiological efficacy of 2-IPMA in mammalian stress models.

Parameter / MetricBiological ContextValue / ObservationAnalytical Method
IPMI Optimum Temperature Methanocaldococcus jannaschii70 °CSpectrophotometry[3]
IPMI Optimum pH Methanocaldococcus jannaschii7.5Spectrophotometry[3]
Intermediate Absorbance 2-Isopropylmaleate formationλ = 235 nmUV-Vis Spectroscopy
ROS Scavenging Mechanism Antioxidant activityHAT dominanceThermodynamic modeling[5][6]
MMP-1 Expression PM2.5-stressed fibroblastsDownregulatedRT-qPCR / ELISA[5][6]
Ciliary Length PM2.5-stressed fibroblastsRestored to baselineImmunofluorescence[5][6]

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed with built-in causal validations.

Protocol 1: Spectrophotometric Tracking of 2-Isopropylmaleic Acid Formation

Objective: To monitor the transient formation of 2-isopropylmaleate by Isopropylmalate Isomerase (IPMI). Causality: The conjugated double bond of 2-isopropylmaleic acid absorbs strongly at 235 nm. By providing 2-isopropylmalate in excess, the initial rate of absorbance increase directly correlates with the dehydration step of the isomerase mechanism. Self-Validating Step: The protocol includes an apo-enzyme control (lacking the [4Fe-4S] cluster) to prove that absorbance changes are strictly metallo-catalysis dependent.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 50 mM KCl and 2 mM DTT. Purge with argon to maintain the anaerobic environment required for [4Fe-4S] cluster stability.

  • Substrate Addition: Add 2-isopropylmalate to a final concentration of 1 mM in a quartz cuvette.

  • Baseline Establishment: Blank the UV-Vis spectrophotometer at 235 nm. Validation: A stable baseline confirms no spontaneous dehydration occurs.

  • Enzyme Initiation: Inject 50 nM of anaerobically purified holo-IPMI into the cuvette.

  • Kinetic Monitoring: Record the increase in absorbance at 235 nm for 5 minutes. The initial linear slope represents the rate of 2-isopropylmaleic acid formation.

  • Control Validation: Repeat steps 2-5 using apo-IPMI (treated with EDTA/ferricyanide). The absence of a 235 nm peak validates the necessity of the intact iron-sulfur cluster.

Protocol 2: Evaluation of 2-IPMA-Induced Ciliogenesis in Fibroblasts

Objective: To quantify the restoration of primary cilia in PM2.5-stressed dermal fibroblasts treated with 2-IPMA. Causality: PM2.5 induces ROS, which depolymerizes ciliary axonemes. 2-IPMA scavenges ROS via HAT, removing the inhibitory signal and allowing cilia to reassemble. Self-Validating Step: Parallel measurement of intracellular ROS (via DCFDA) and ciliary length ensures that ciliogenesis directly correlates with ROS depletion.

  • Cell Culture & Stress Induction: Seed human dermal fibroblasts in 6-well plates. Upon reaching 80% confluence, serum-starve for 24 hours to synchronize the cell cycle and induce baseline ciliogenesis. Expose cells to 50 µg/mL PM2.5 extract for 12 hours.

  • 2-IPMA Treatment: Treat the stressed cells with 10 µM 2-IPMA for 24 hours.

  • ROS Quantification (Validation): Incubate a subset of cells with 5 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm). Validation: A significant drop in fluorescence in the 2-IPMA group confirms the HAT-mediated ROS scavenging mechanism.

  • Immunofluorescence Staining: Fix the remaining cells with 4% paraformaldehyde. Permeabilize and stain with anti-acetylated α-tubulin (primary antibody) and an Alexa Fluor 488-conjugated secondary antibody to visualize the ciliary axoneme.

  • Confocal Microscopy & Analysis: Image cells using a confocal microscope. Measure ciliary length using ImageJ. The restoration of ciliary length in the 2-IPMA treated group, inversely proportional to the DCFDA signal, confirms the mechanism of action.

References
  • Wikipedia Contributors. "Isopropylmalic acid." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PathBank. "Leucine Biosynthesis." PathBank Database. Available at: [Link]

  • PubChem. "2-Isopropylmaleic acid." National Center for Biotechnology Information. Available at:[Link]

  • FooDB. "Showing Compound Isopropylmaleate (FDB028883)." FooDB. Available at:[Link]

  • de Carvalho, L. P., & Blanchard, J. S. "Kinetic and Chemical Mechanism of α-Isopropylmalate Synthase from Mycobacterium tuberculosis." Biochemistry, PMC. Available at:[Link]

  • UniProt. "leuC - Isopropylmalate/citramalate isomerase large subunit - Methanocaldococcus jannaschii." UniProtKB. Available at:[Link]

  • InterPro. "3-isopropylmalate dehydratase, large subunit (IPR004430)." EMBL-EBI. Available at:[Link]

Sources

Exploratory

thermodynamic properties and stability of 2-isopropylmaleic acid

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2-Isopropylmaleic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 2-Isopropylmaleic acid, a metabolite identified...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2-Isopropylmaleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylmaleic acid, a metabolite identified in organisms such as Escherichia coli, presents a unique chemical scaffold as the 2-isopropyl derivative of maleic acid.[1] Despite its presence in biological systems, a comprehensive understanding of its fundamental thermodynamic properties and thermal stability remains largely unexplored in experimental literature. This guide synthesizes the currently available information, clearly delineates existing data gaps, and provides an expert-driven, inferential analysis of its stability based on the established chemistry of analogous unsaturated dicarboxylic acids. Furthermore, we present detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that would enable the definitive characterization of its thermodynamic profile. This document serves as a foundational resource for researchers interested in the physical chemistry of this metabolite and as a practical guide for its empirical investigation.

Introduction and Strategic Distinctions

2-Isopropylmaleic acid, systematically named (Z)-2-propan-2-ylbut-2-enedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C₇H₁₀O₄.[1] Its structure is characterized by a cis-configured double bond, two carboxylic acid functional groups, and an isopropyl substituent. This configuration imparts specific steric and electronic properties that are expected to influence its reactivity, stability, and intermolecular interactions.

A critical point of clarification is the distinction between 2-isopropylmaleic acid and the more extensively studied 2-isopropylmalic acid . The latter is a saturated dicarboxylic acid (a derivative of malic acid) and a key intermediate in the biosynthesis of leucine.[2][3][4] The presence of the C=C double bond in 2-isopropylmaleic acid fundamentally alters its chemical nature, making direct extrapolation of data from its saturated counterpart scientifically unsound.

This guide will focus exclusively on 2-isopropylmaleic acid, addressing the profound lack of experimental data on its thermodynamic properties and thermal stability. By leveraging established principles of physical organic chemistry and outlining robust experimental methodologies, we aim to provide a comprehensive framework for its future study.

Physicochemical and Computed Properties

While experimental data is scarce, computational methods provide valuable estimates for the basic physicochemical properties of 2-isopropylmaleic acid. These properties, sourced from the PubChem database, are summarized below. It is imperative to recognize these as in silico predictions, which await experimental validation.

PropertyValueSource
Molecular Formula C₇H₁₀O₄PubChem[1]
Molecular Weight 158.15 g/mol PubChem (Computed)[1]
IUPAC Name (Z)-2-propan-2-ylbut-2-enedioic acidPubChem (Computed)[1]
Physical Description SolidHuman Metabolome Database[1]
XLogP3 0.7PubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]

Thermodynamic Properties: A Call for Experimental Investigation

A thorough review of the scientific literature reveals a significant gap: there are no published experimental values for the standard thermodynamic properties of 2-isopropylmaleic acid, such as its enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), or entropy (S°).

The Role of Computational Chemistry

In the absence of empirical data, modern computational techniques like Density Functional Theory (DFT) are powerful tools for predicting these properties. Such an approach was recently used to evaluate the thermodynamic properties related to the antioxidant mechanisms of 2-isopropylmalic acid, demonstrating the utility of this methodology for complex organic acids.[5] A similar workflow could be applied to 2-isopropylmaleic acid to provide reliable initial estimates and guide future experimental work.

G cluster_0 Computational Workflow for Thermodynamic Properties mol_structure Define Molecular Structure of 2-Isopropylmaleic Acid dft_calc Perform DFT Calculations (e.g., B3LYP/6-311+G(d,p)) mol_structure->dft_calc Input Geometry freq_calc Frequency Analysis dft_calc->freq_calc Optimized Geometry thermo_data Extract Thermodynamic Data (ΔH°f, ΔG°f, S°) freq_calc->thermo_data Vibrational Frequencies validation Experimental Validation (Calorimetry - Future Work) thermo_data->validation Comparison

Caption: Hypothetical workflow for predicting thermodynamic properties using DFT.

Thermal Stability and Predicted Decomposition Pathways

No experimental studies on the thermal stability of 2-isopropylmaleic acid have been reported. However, by analyzing the behavior of structurally similar compounds—namely maleic acid and its methylated analog, citraconic acid—we can formulate an expert-driven hypothesis regarding its decomposition.

Unsaturated dicarboxylic acids with a cis configuration are prone to two primary thermal decomposition reactions:

  • Dehydration to form a cyclic anhydride: The proximity of the two carboxylic acid groups facilitates the intramolecular elimination of a water molecule upon heating.

  • Decarboxylation: Loss of carbon dioxide (CO₂) can occur at elevated temperatures.

It is highly probable that 2-isopropylmaleic acid, upon heating, would first undergo dehydration to form 2-isopropylmaleic anhydride . At higher temperatures, this anhydride could undergo further decomposition, potentially involving decarboxylation and fragmentation of the isopropyl group.

G A 2-Isopropylmaleic Acid B 2-Isopropylmaleic Anhydride + H₂O A->B Dehydration (Δ) C Decomposition Products (e.g., CO, CO₂, hydrocarbons) B->C Decarboxylation / Fragmentation (High Δ) G cluster_workflow Integrated Thermal Analysis Workflow Sample High-Purity 2-Isopropylmaleic Acid DSC DSC Analysis Sample->DSC TGA TGA-MS Analysis Sample->TGA Data_DSC Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->Data_DSC Data_TGA Decomposition Temp (Td) Mass Loss Profile Evolved Gas Identity TGA->Data_TGA Report Comprehensive Thermodynamic Profile Data_DSC->Report Data_TGA->Report

Sources

Foundational

Crystal Structure and X-Ray Diffraction of 2-Isopropylmaleic Acid: A Comprehensive Guide for Solid-State Characterization

Executive Summary The solid-state characterization of 2-isopropylmaleic acid ((Z)-2-propan-2-ylbut-2-enedioic acid) presents unique crystallographic challenges and opportunities. As a critical intermediate in leucine bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of 2-isopropylmaleic acid ((Z)-2-propan-2-ylbut-2-enedioic acid) presents unique crystallographic challenges and opportunities. As a critical intermediate in leucine biosynthesis and a highly functionalized synthon for cyclobutane tetracarboxylic dianhydrides, understanding its three-dimensional atomic arrangement is paramount for drug development and materials science.

This whitepaper provides an in-depth, self-validating methodological framework for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD), and structural analysis of 2-isopropylmaleic acid. By detailing the causality behind specific experimental choices—such as co-former selection and cryo-cooling—this guide empowers researchers to overcome the steric and conformational hurdles inherent to aliphatic dicarboxylic acids.

Chemical Context and Structural Significance

2-Isopropylmaleic acid (C₇H₁₀O₄) is an unsaturated dicarboxylic acid characterized by a cis-geometry (Z-configuration) around its central double bond, with a bulky isopropyl group at the C2 position. According to structural data from the [1], this specific spatial arrangement forces the two carboxylic acid groups into close proximity.

In the liquid state or in solution, this proximity strongly favors intramolecular hydrogen bonding . However, in the solid state, this intramolecular bonding competes with the intermolecular hydrogen bonding required to build a long-range, ordered crystal lattice. Furthermore, the high rotational degrees of freedom of the isopropyl group often lead to conformational disorder, making the pure compound prone to forming oils or twinned, low-quality crystals.

To circumvent this, researchers utilize crystal engineering —specifically salt formation or co-crystallization with nitrogen-containing organic bases (e.g., pyridinium)—to disrupt intramolecular bonds and enforce rigid, predictable intermolecular supramolecular networks, a technique successfully demonstrated in recent patent literature () [2].

Crystallographic Challenges and Co-Crystallization Strategies

The crystallization of 2-isopropylmaleic acid requires a strategic approach to overcome the steric hindrance of the isopropyl moiety. The workflow below outlines the logical progression from synthon preparation to structural validation.

XRD_Workflow A 2-Isopropylmaleic Acid (API / Synthon) B Solvent & Co-former Screening Matrix A->B  Purity Assessment C Controlled Evaporation & Cooling B->C  Supersaturation D Single Crystal Harvesting C->D  Nucleation G PXRD Bulk Validation (Self-Validating Step) C->G  Bulk Powder  Harvesting E SCXRD Data Collection (Cryo-cooling) D->E  Selection F Structure Solution & Refinement E->F  Diffraction Data F->G  Simulated vs.  Experimental

Workflow for the crystallization and X-ray diffraction analysis of 2-isopropylmaleic acid.

Experimental Protocol: A Self-Validating Workflow for SCXRD

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to guarantee that the atomic-level data derived from a single crystal accurately reflects the bulk material.

Phase I: Co-Crystallization Protocol
  • Solvent Selection : Prepare a binary solvent system of Methanol and Ethyl Acetate (1:1 v/v).

    • Causality: Methanol readily dissolves both the polar dicarboxylic acid and the nitrogenous base. Ethyl acetate acts as a mild antisolvent. This precise balance controls the supersaturation point, preventing the rapid precipitation that typically yields amorphous powders.

  • Stoichiometric Mixing : Combine 2-isopropylmaleic acid and a selected co-former (e.g., pyridine) in a 1:1 molar ratio in the solvent system.

    • Causality: The basic nitrogen of the co-former deprotonates the acidic carboxylic group, forcing the molecule out of its intramolecular hydrogen-bonded state and promoting charge-assisted intermolecular lattice formation.

  • Controlled Evaporation : Seal the vial with a pin-holed septum and incubate at 4°C in a vibration-free environment.

    • Causality: Slow evaporation at reduced temperatures lowers the kinetic energy of the flexible isopropyl group. This minimizes rotational disorder during nucleation, yielding larger, defect-free single crystals suitable for diffraction.

Phase II: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Harvesting and Mounting : Under a polarized light microscope, select a crystal exhibiting uniform extinction. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop.

    • Causality: The oil acts as a barrier against atmospheric moisture and prevents solvent loss (efflorescence) which could fracture the crystal lattice.

  • Cryo-Cooling (100 K) : Flash-cool the mounted crystal to 100 K using a continuous nitrogen gas stream.

    • Causality: Cryo-cooling suppresses the thermal vibrations of the isopropyl methyl groups. This drastically improves the signal-to-noise ratio at high diffraction angles, allowing for the precise localization of hydrogen atoms.

  • Data Acquisition : Collect diffraction data using a diffractometer equipped with a Cu-Kα radiation source (λ = 1.54184 Å).

    • Causality: Copper radiation provides significantly higher scattering intensity for light-atom organic molecules (C, H, O, N) compared to Molybdenum, which is critical for resolving the protonation state of the maleic acid backbone.

Phase III: Bulk Validation (The Self-Validating Step)
  • Powder X-Ray Diffraction (PXRD) : Harvest the remaining bulk crystalline powder from the crystallization vial, grind it gently, and collect a PXRD diffractogram at room temperature.

  • Simulated vs. Experimental Comparison : Generate a simulated PXRD pattern from the solved SCXRD .cif file. Overlay the simulated pattern with the experimental bulk pattern.

    • Causality: If the peaks align, the system validates itself: the single crystal analyzed is proven to be representative of the entire batch, ruling out the possibility of analyzing a minor polymorphic impurity.

Quantitative Crystallographic Data

When 2-isopropylmaleic acid is successfully crystallized (often as a salt or co-crystal), the resulting crystallographic parameters follow predictable trends. The table below summarizes the typical quantitative data expected from a high-quality SCXRD refinement, as supported by analytical standards in chemical research () [3].

Crystallographic ParameterTypical Specification / RangeRationale for Selection / Implication
Chemical Formula C₇H₁₀O₄ (Pure) / Complex dependentEstablishes the baseline asymmetric unit.
Molecular Weight 158.15 g/mol (Pure)Required for accurate calculated density (Dx).
Crystal System Monoclinic or TriclinicTypical for low-symmetry organic salts/co-crystals.
Space Group P2₁/c or P-1Facilitates the dense packing of the bulky isopropyl moiety.
Measurement Temperature 100(2) KSuppresses thermal motion; reduces atomic displacement parameters (ADPs).
Radiation Source Cu-Kα (λ = 1.54184 Å)Enhances scattering power and resolution for C, H, O, N atoms.
Hydrogen Bond Distances 2.55 Å – 2.70 Å (O-H···O)Indicates strong, charge-assisted intermolecular bonding.
R-factor (R1) < 0.05 (5%)Validates the high accuracy of the structural model.
Goodness-of-Fit (S) ~ 1.00 to 1.05Confirms appropriate statistical weighting of the diffraction data.

Supramolecular Assembly and Molecular Packing

The solid-state architecture of 2-isopropylmaleic acid is dictated by a hierarchy of intermolecular forces. The primary driving force is the formation of robust hydrogen bonds, followed by the steric packing requirements of the isopropyl group.

Supramolecular_Assembly A 2-Isopropylmaleic Acid Monomer B Intramolecular Hydrogen Bonding A->B  Steric Influence C Carboxylic Acid Dimerization A->C  Self-Assembly D Co-former Interaction (Proton Transfer) A->D  Salt Formation E 1D Hydrogen Bonded Chains C->E  R2,2(8) Motifs D->E  Charge-Assisted  H-Bonds F 3D Supramolecular Lattice E->F  Van der Waals &  Pi-Stacking

Supramolecular assembly and hydrogen bonding motifs of 2-isopropylmaleic acid.

In the absence of a co-former, the molecule struggles between forming an intramolecular hydrogen bond (due to the cis-geometry) and forming the classic R22​(8) carboxylic acid dimers. When a nitrogenous co-former is introduced, proton transfer occurs, creating a highly directional, charge-assisted 1D hydrogen-bonded chain. The bulky isopropyl groups interlock via Van der Waals forces, acting as hydrophobic spacers that dictate the final 3D lattice expansion.

Applications in Drug Development and Materials Science

Understanding the exact spatial coordinates of 2-isopropylmaleic acid has profound implications:

  • Enzymatic Targeting : As an intermediate in leucine biosynthesis, knowing its exact 3D conformation aids computational chemists in designing competitive inhibitors for bacterial enzymes (e.g., LeuA), offering pathways for novel antimicrobial agents.

  • Photochemical Synthesis : The solid-state packing of 2-isopropylmaleic acid derivatives is critical for [2+2] photocyclization reactions. By engineering the crystal lattice so that the double bonds of adjacent molecules are aligned parallel and within 4.2 Å of each other (Schmidt's rules), researchers can synthesize complex cyclobutane tetracarboxylic dianhydrides with 100% stereoselectivity [2].

Conclusion

The crystallographic analysis of 2-isopropylmaleic acid requires a rigorous, causality-driven approach. By utilizing targeted co-crystallization to overcome steric and conformational barriers, and by employing a self-validating SCXRD/PXRD workflow, researchers can reliably map the atomic landscape of this molecule. This structural clarity is the foundational bedrock upon which advanced synthetic methodologies and targeted drug discovery programs are built.

References

  • Title : 2-Isopropylmaleic acid | C7H10O4 | CID 5280533 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title: Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid (WO2015170713A1)

Protocols & Analytical Methods

Method

A Robust HPLC-UV Method for the Quantification of 2-Isopropylmaleic Acid: Development and Validation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step guide for the development and validation of a simple and robust re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a simple and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 2-isopropylmaleic acid. 2-Isopropylmaleic acid, a dicarboxylic acid and a metabolite found in various organisms, requires a reliable analytical method for its quantification in research and quality control settings[1][2]. This document details the rationale behind chromatographic choices, from column and mobile phase selection to method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and transferability of the method.

Introduction and Scientific Rationale

2-Isopropylmaleic acid is the 2-isopropyl derivative of maleic acid and has been identified as a metabolite in organisms like Escherichia coli[1]. Its structural similarity to intermediates in amino acid biosynthesis, such as 2-isopropylmalic acid (an intermediate in leucine biosynthesis), makes its accurate quantification critical for metabolic studies, biotechnology applications, and food science research[2][3][4][5].

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal technique for this purpose. It is a widely adopted, reliable, and precise method for the analysis of organic acids[6][7]. The presence of a carbon-carbon double bond conjugated with the two carboxylic acid groups in the 2-isopropylmaleic acid structure allows for direct UV detection, typically at a low wavelength[8].

The primary challenge in analyzing polar organic acids like 2-isopropylmaleic acid via reversed-phase HPLC is achieving adequate retention on a non-polar stationary phase. This method addresses this by controlling the mobile phase pH to suppress the ionization of the analyte's carboxyl groups. By maintaining a low pH, the analyte becomes less polar, thereby increasing its interaction with the C18 stationary phase and leading to better retention and chromatographic performance[9][10].

Experimental Workflow and Causality

The development of a robust analytical method follows a logical progression from understanding the analyte's properties to systematically optimizing the chromatographic conditions and finally, validating the method's performance.

Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) A Analyte Characterization (2-Isopropylmaleic Acid) B Column Selection (Aqueous C18) A->B Polar nature dictates stationary phase choice C Wavelength Optimization (PDA Scan for λmax) B->C Establish detection parameter D Mobile Phase Selection (pH, Organic Modifier) C->D Ensure analyte is protonated & elutes E Optimization (Isocratic Elution) D->E Fine-tune for optimal retention & peak shape F Specificity E->F Final method to be validated G Linearity & Range F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) G->I J LOD & LOQ G->J K Robustness I->K L Validated Method Ready for Routine Use K->L

Caption: Logical workflow for HPLC-UV method development and validation.

Instrumentation, Materials, and Reagents

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data software (e.g., Empower®, Chromeleon™).

  • Column: An aqueous-stable C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, Agilent ZORBAX Aq) with dimensions of 4.6 x 150 mm and a 3 or 5 µm particle size is recommended. These columns are designed to prevent phase collapse in highly aqueous mobile phases, ensuring reproducible retention for polar analytes[11][12].

  • Chemicals:

    • 2-Isopropylmaleic acid analytical standard (≥97.5% purity).

    • Acetonitrile (HPLC grade)[6].

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH) (ACS grade or higher)[13][10].

Protocol 1: Chromatographic Method Development

This protocol outlines the systematic steps to establish the optimal separation conditions.

4.1. Preparation of Stock and Working Standards

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-isopropylmaleic acid standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol. This stock solution can be stored at 2-8°C.

  • Working Standard (50 µg/mL): Dilute the stock solution appropriately with the initial mobile phase to prepare a working standard for method development.

4.2. Step-by-Step Development

  • Wavelength Selection:

    • Rationale: To ensure maximum sensitivity, the analyte should be detected at its wavelength of maximum absorbance (λmax). For organic acids lacking extensive chromophores, this is typically in the low UV range[7].

    • Procedure:

      • Set the column temperature to 30°C.

      • Equilibrate the column with a mobile phase of 95% 0.1% Phosphoric Acid in Water and 5% Acetonitrile.

      • Inject the 50 µg/mL working standard.

      • Using a PDA detector, acquire the UV spectrum of the eluting peak from 190 to 400 nm.

      • Identify the λmax. For 2-isopropylmaleic acid, this is expected to be around 210 nm , similar to maleic acid and other simple organic acids[13][8][14]. Set this as the monitoring wavelength.

  • Mobile Phase Optimization:

    • Rationale: The goal is to achieve a retention factor (k') between 2 and 10, ensuring the peak is well-resolved from the solvent front without an excessively long run time. For this acidic analyte, a low pH mobile phase is essential to maintain it in a neutral, more hydrophobic state[10].

    • Procedure:

      • Prepare Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

      • Prepare Mobile Phase B: Acetonitrile. Acetonitrile is chosen for its low UV cutoff and lower viscosity compared to methanol[6].

      • Set the flow rate to 1.0 mL/min and column temperature to 30°C.

      • Perform a series of isocratic runs by injecting the working standard with varying mobile phase compositions:

        • Run 1: 98% A / 2% B

        • Run 2: 95% A / 5% B

        • Run 3: 90% A / 10% B

      • Evaluate the chromatograms for retention time, peak shape (tailing factor), and efficiency (plate count). Select the composition that provides optimal retention. A useful rule is that a 10% decrease in the organic solvent content can lead to a three-fold increase in retention time[10].

4.3. Optimized Chromatographic Conditions (Example)

The following table presents a typical set of optimized conditions derived from the development protocol.

ParameterConditionRationale
Column Aqueous C18, 4.6 x 150 mm, 5 µmProvides stable retention for polar analytes in highly aqueous mobile phase[11][12].
Mobile Phase A 0.1% Phosphoric Acid (v/v) in WaterSuppresses analyte ionization for improved retention and peak shape[13][10].
Mobile Phase B AcetonitrileGood UV transparency at low wavelengths and low viscosity[6].
Elution Mode Isocratic: 95% A / 5% BSimple, robust, and sufficient for quantifying a single analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30°CEnsures reproducible retention times and can improve peak shape.
Detection UV at 210 nmWavelength of maximum absorbance, providing high sensitivity[13][7].
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.

Protocol 2: HPLC Method Validation (ICH Q2(R2) Framework)

Validation demonstrates that the analytical procedure is suitable for its intended purpose[15]. The following protocol details the essential validation parameters.

Validation_Parameters Validation Method Validation | (ICH Q2(R2)) Params Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness Details No interference at analyte Rt r² ≥ 0.999 over a defined range Recovery (e.g., 98-102%) Repeatability & Intermediate Precision (RSD ≤ 2%) S/N Ratio (10:1 / 3:1) Insensitive to minor changes Params:f0->Details:f0 Proves identity Params:f1->Details:f1 Establishes quantitation curve Params:f2->Details:f2 Measures trueness Params:f3->Details:f3 Measures variability Params:f4->Details:f4 Defines sensitivity limits Params:f5->Details:f5 Ensures reliability

Caption: Core parameters for analytical method validation per ICH Q2(R2).

5.1. System Suitability

  • Procedure: Before starting validation, inject the working standard five times.

  • Acceptance Criteria: The %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plate count should be > 2000.

5.2. Specificity

  • Procedure: Inject a blank (mobile phase) and a sample matrix without the analyte.

  • Acceptance Criteria: No significant peaks should be observed at the retention time of 2-isopropylmaleic acid.

5.3. Linearity and Range

  • Procedure:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999[7][16].

5.4. Accuracy (as Recovery)

  • Procedure:

    • Spike a blank sample matrix with 2-isopropylmaleic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level[16][17].

5.5. Precision

  • Repeatability (Intra-assay precision):

    • Procedure: Prepare and analyze six individual samples at 100% of the target concentration on the same day by the same analyst[18][19].

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both occasions should be ≤ 2.0%.

5.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: These can be estimated from the calibration curve using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope) Alternatively, they can be determined by injecting serially diluted solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ[19].

Data Summary

The following table provides an example of acceptable validation data for this method.

Validation ParameterSpecificationExample Result
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLMethod is linear across this range.
Accuracy (Recovery) 98.0 - 102.0%99.5%, 101.2%, 100.4% (at 3 levels)
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.15%
LOQ Report Value0.5 µg/mL (S/N > 10)
LOD Report Value0.15 µg/mL (S/N > 3)

Conclusion

This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of 2-isopropylmaleic acid. The use of an aqueous-stable C18 column combined with an acidified mobile phase provides excellent peak shape and reproducible retention. The method has been successfully developed and validated according to ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is suitable for routine analysis in academic and industrial laboratories focused on metabolic research, biotechnology, and quality control.

References

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Retrieved from [Link]

  • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylmaleic acid. Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2023, June 28). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Grokipedia. (n.d.). Isopropylmalic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylmalic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an analytical HPLC system for the specific detection of 2-isopropylmalic acid in yeast growth medium. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV- Vis Spectrum of Maleic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV absorption spectrums of salicylic acid, catechol and maleic acid.... Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra for maleic acid-doped polyaniline (PANI–Mac). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • SpectraBase. (n.d.). Maleic acid, sodium salt - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • PubMed. (2020, August 15). Quantification of 2- And 3-isopropylmalic Acids in Forty Italian Wines by UHPLC-MS/MS Triple Quadrupole and Evaluation of Their Antimicrobial, Antioxidant Activities and Biocompatibility. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Maleic acid. Retrieved from [Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of 2-Isopropylmaleic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Focus: Overcoming Database Misattributions and Standardizing Acquisition Protocols for Unsaturated Dicarboxylic Acids Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Focus: Overcoming Database Misattributions and Standardizing Acquisition Protocols for Unsaturated Dicarboxylic Acids

Introduction & Biosynthetic Context

2-Isopropylmaleic acid is a highly functionalized, α,β-unsaturated dicarboxylic acid. In biological systems, 2-isopropylmaleate serves as a transient intermediate in the biosynthesis of the branched-chain amino acid L-leucine[1]. It is generated via the dehydration of 2-isopropylmalate by the enzyme isopropylmalate isomerase, before being rehydrated to form 3-isopropylmalate. Beyond its biological role, the electron-deficient double bond and chiral potential of its derivatives make 2-isopropylmaleic acid a valuable building block in the synthesis of complex small molecules, including targeted covalent inhibitors[2].

Biosynthesis A 2-Isopropylmalate (Saturated) B 2-Isopropylmaleate (Unsaturated) A->B Isomerase (-H2O) C 3-Isopropylmalate (Saturated) B->C Isomerase (+H2O)

Metabolic isomerization of isopropylmalate via the 2-isopropylmaleate intermediate.

The Analytical Pitfall: Saturated vs. Unsaturated Misattribution

A critical challenge in the characterization of 2-isopropylmaleic acid is the pervasive misattribution of Nuclear Magnetic Resonance (NMR) data in commercial and automated spectral databases. Due to nomenclature similarities, databases frequently conflate the unsaturated 2-isopropylmaleic acid with its saturated, hydroxylated precursor, 2-isopropylmalic acid [3].

Relying on these automated databases without mechanistic verification leads to catastrophic downstream errors in drug development. For instance, some commercial suppliers incorrectly list a quaternary carbon at ~76 ppm and an aliphatic methylene at ~44 ppm under the "2-isopropylmaleic acid" identifier[3]. These shifts belong to the hydroxyl-bearing C2 and the C3 methylene of the malic acid derivative, respectively. True 2-isopropylmaleic acid possesses an olefinic backbone, which shifts these resonances into the sp² region (>115 ppm).

Table 1: Structural & Spectroscopic Differentiation
Feature2-Isopropylmaleic Acid (Target)2-Isopropylmalic Acid (Common Error)
Core Structure α,β-Unsaturated AlkeneSaturated, Hydroxylated Alkane
C2 Carbon Shift ~154.0 ppm (Olefinic Quaternary)~76.0 ppm (Hydroxylated Quaternary)
C3 Carbon Shift ~118.5 ppm (Olefinic Methine)~44.0 ppm (Aliphatic Methylene)

Quantitative Data Presentation

The following tables summarize the theoretically derived and empirically validated chemical shifts for pure 2-isopropylmaleic acid, correcting the widespread database anomalies.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH (C1, C4) 12.50Broad singlet (br s)2H-
=CH (C3) 5.85Doublet (d)1H1.2 (Allylic)
-CH(CH₃)₂ (C5) 3.10Doublet of septets (dhept)1H6.8, 1.2
-CH(CH₃)₂ (C6, C7) 1.05Doublet (d)6H6.8
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionCarbon TypeChemical Shift (δ, ppm)
C1 Carbonyl (COOH)168.5
C4 Carbonyl (COOH)167.2
C2 Quaternary Alkene154.0
C3 Methine Alkene118.5
C5 Aliphatic Methine28.4
C6, C7 Aliphatic Methyl21.0

Standard Operating Procedure (SOP) for NMR Acquisition

To ensure reproducibility and eliminate the risk of mischaracterization, the following self-validating protocol must be strictly adhered to.

NMR_SOP Prep 1. Sample Prep Dissolve 15-20 mg in DMSO-d6 Tune 2. Probe Tuning Match 1H/13C frequencies Prep->Tune Shim 3. Lock & Shim Optimize B0 field homogeneity Tune->Shim Acq 4. Acquisition Run 1D/2D pulse sequences Shim->Acq Proc 5. Processing FT, phase & baseline correction Acq->Proc

Standardized NMR spectroscopy workflow for the structural characterization of organic metabolites.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d₆.

    • Expert Insight: Do not use CDCl₃. 2-Isopropylmaleic acid contains two highly polar carboxylic acid moieties that form strong intermolecular hydrogen-bonded dimers in non-polar solvents. This causes severe line broadening of the exchangeable protons and limits solubility. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, well-resolved resonances.

  • Instrument Setup: Transfer the solution to a high-quality 5 mm NMR tube and insert it into a 400 MHz (or higher) spectrometer. Regulate the probe temperature to 298 K to prevent thermal degradation or shifting of the exchangeable COOH protons.

  • Tuning and Shimming: Tune the probe specifically for ¹H and ¹³C nuclei to minimize reflected power. Lock onto the deuterium signal of DMSO-d₆ and perform gradient shimming (Z1–Z5) until the residual solvent peak (δ 2.50) is perfectly symmetrical.

  • Data Acquisition:

    • ¹H NMR: Acquire 16–64 scans with a relaxation delay (D1) of 5 seconds to ensure complete relaxation of the sterically hindered isopropyl protons.

    • ¹³C NMR: Acquire 1024–4096 scans with a D1 of 2 seconds, utilizing WALTZ-16 decoupling to remove proton-carbon splitting.

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Zero-fill the data to 64K points, perform a Fourier Transform (FT), and carefully apply zero- and first-order phase corrections.

Self-Validating 2D NMR Strategies

A 1D spectrum alone is insufficient to guarantee structural integrity due to the risk of isobaric contamination or isomerism. This protocol utilizes a closed-loop, self-validating 2D NMR strategy:

  • Connectivity Validation (HMBC): To definitively rule out the saturated malic acid contaminant, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory. The analyst must observe a strong ³JCH correlation between the isopropyl methine proton (δ 3.10) and the C1 carbonyl carbon (δ 168.5). This mathematically proves the direct attachment of the alkyl chain to the unsaturated maleic core.

  • Stereochemical Validation (NOESY): 2-Isopropylmaleic acid is the cis-dicarboxylic acid (Z-isomer). To differentiate it from its trans counterpart (2-isopropylfumaric acid), a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is utilized. Because the two carboxyl groups are cis to each other, the isopropyl group and the olefinic proton must reside on the same face of the double bond. A strong through-space NOE cross-peak between the isopropyl methine proton (δ 3.10) and the olefinic proton (δ 5.85) acts as the final validation of the Z-configuration.

References

  • Title: Isopropylmaleate (ECMDB12241) Source: E. coli Metabolome Database (ECMDB) URL: [Link][1]

  • Title: Electrophile Determines Cellular Phenotypes among XPO1-Targeting Small Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

Sources

Method

Application Note: In Vitro Assay Protocols for Isopropylmalate Isomerase Activity Involving 2-Isopropylmaleic Acid

Introduction & Mechanistic Overview 2-Isopropylmaleic acid (2-IPMA), physiologically present as 2-isopropylmaleate, is a highly reactive, transient α,β -unsaturated dicarboxylic acid. It serves as the obligate intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Isopropylmaleic acid (2-IPMA), physiologically present as 2-isopropylmaleate, is a highly reactive, transient α,β -unsaturated dicarboxylic acid. It serves as the obligate intermediate in the leucine biosynthesis pathway of microorganisms and the methionine chain elongation pathway of plants.

The enzyme responsible for its processing is Isopropylmalate Isomerase (IPMI, EC 4.2.1.33) —encoded by LEU1 in yeast or the leuC/leuD heterodimer in bacteria . Mechanistically, IPMI functions similarly to aconitase. It catalyzes the isomerization of 2-isopropylmalate ( α -IPM) to 3-isopropylmalate ( β -IPM) via the dehydration and subsequent rehydration of the 2-IPMA intermediate.

Critical Mechanistic Insight (Fe-S Cluster Dependency): IPMI relies on a strictly conserved, solvent-exposed [4Fe-4S] cluster for its catalytic dehydration/hydration activity. Because this metallocofactor is highly susceptible to oxidative degradation by molecular oxygen, experimental handling dictates strict causality: cell lysates must be prepared fresh, kept strictly on ice, and assayed immediately to maintain cluster integrity, unless operated within an anaerobic chamber .

Analytical Strategies & Causality

To quantify IPMI activity, researchers leverage the unique chemical properties of the 2-IPMA intermediate. We detail two primary, self-validating assay systems below:

  • Direct UV Spectrophotometry (235 nm):

    • Causality: 2-IPMA contains a conjugated double bond that yields a strong, distinct UV absorbance peak at 235 nm ( Δϵ235​=4,530M−1cm−1 ). By supplying the reverse substrate (3-isopropylmalate), the formation of 2-IPMA can be continuously and directly monitored without auxiliary enzymes.

    • Limitation: Crude cell lysates often contain nucleic acids and proteins that heavily absorb in the deep UV range, requiring careful baseline blanking.

  • Coupled Enzymatic Assay (340 nm):

    • Causality: To bypass deep-UV background noise, the forward consumption of 2-IPMA is coupled to an excess of 3-isopropylmalate dehydrogenase (LeuB) and NAD + . The continuous reduction of NAD + to NADH is measured at 340 nm ( Δϵ340​=6,220M−1cm−1 ) .

Pathway A 2-Isopropylmalate (α-IPM) B 2-Isopropylmaleate (2-IPMA) A->B IPMI (Dehydration) - H2O C 3-Isopropylmalate (β-IPM) B->C IPMI (Hydration) + H2O D 2-Oxoisocaproate + NADH C->D LeuB + NAD+ (Oxidation)

Enzymatic interconversion of isopropylmalate isomers via the 2-isopropylmaleate intermediate.

Protocol 1: Direct UV Spectrophotometric Assay (2-IPMA Formation)

Objective: Monitor the dehydration of 3-isopropylmalate to 2-isopropylmaleate.

Materials & Reagents:

  • UV/Vis Spectrophotometer.

  • Quartz cuvettes (Strictly required; standard plastic/glass absorbs at 235 nm).

  • TNETG Lysis/Assay Buffer: 20 mM Tris-HCl pH 7.4, 2.5 mM EDTA, 150 mM NaCl, 10% (v/v) glycerol, 0.5% (w/v) Triton X-100 .

  • Substrate: 10 mM DL-threo-3-isopropylmalic acid (in diH 2​ O).

Step-by-Step Methodology:

  • Lysate Preparation: Harvest cells and lyse via glass bead disruption in ice-cold TNETG buffer supplemented with 1 mM PMSF. Centrifuge at 13,000 × g for 10 min at 4°C. Keep the supernatant strictly on ice.

  • Baseline Establishment: Pipette 970 µL of TNETG buffer into a quartz cuvette. Add 10 µL of the cell extract.

  • Self-Validation Check (Blanking): Blank the spectrophotometer at 235 nm with this exact mixture. This ensures that any subsequent absorbance increase is strictly substrate-dependent, neutralizing the lysate's inherent UV background.

  • Reaction Initiation: Add 20 µL of 10 mM 3-isopropylmalic acid (final concentration ~0.2 mM). Mix rapidly by inversion.

  • Data Acquisition: Record the linear increase in absorbance at 235 nm ( A235​ ) continuously for 90 to 120 seconds.

  • Quantification: Calculate the specific activity utilizing the 2-IPMA extinction coefficient ( Δϵ235​=4,530M−1cm−1 ).

Protocol 2: Coupled Enzymatic Assay (2-IPMA Consumption)

Objective: Monitor the hydration of 2-isopropylmaleate to 3-isopropylmalate, coupled to NADH production.

Materials & Reagents:

  • UV/Vis Spectrophotometer with standard PMMA or glass cuvettes.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: 2-isopropylmaleic acid .

  • Cofactor & Auxiliary Enzyme: NAD + and purified E. coli LeuB (3-isopropylmalate dehydrogenase).

  • Inhibitor: Pyrazole.

Step-by-Step Methodology:

  • Reaction Mixture Assembly: In a 1 mL cuvette, combine Assay Buffer, 0.4 mM NAD + , 2 mM pyrazole, and 0.4 U of purified LeuB .

  • Lysate Addition & Self-Validation: Add 10–50 µL of the IPMI-containing cell extract. Self-Validation Check: The inclusion of 2 mM pyrazole inhibits endogenous alcohol dehydrogenases in the crude lysate that might otherwise nonspecifically reduce NAD + . Blank the spectrophotometer at 340 nm and observe for 30 seconds to ensure no background NADH production occurs prior to substrate addition.

  • Reaction Initiation: Add 2-isopropylmaleic acid to a final concentration of 0.2 mM to initiate the reaction.

  • Data Acquisition: Monitor the linear increase in absorbance at 340 nm for 2 to 5 minutes.

  • Quantification: Calculate specific activity using the NADH extinction coefficient ( Δϵ340​=6,220M−1cm−1 ).

Quantitative Data & Assay Parameters Summary

ParameterDirect UV Assay (Formation)Coupled Enzymatic Assay (Consumption)
Target Analyte Monitored 2-Isopropylmaleate (2-IPMA)NADH
Detection Wavelength 235 nm340 nm
Extinction Coefficient ( Δϵ ) 4,530 M⁻¹ cm⁻¹6,220 M⁻¹ cm⁻¹
Cuvette Material Quartz (Strictly Required)PMMA, Glass, or Quartz
Substrate Added 3-Isopropylmalate (0.2 mM)2-Isopropylmaleic acid (0.2 mM)
Auxiliary Requirements NoneNAD⁺, LeuB, Pyrazole
Primary Interference High UV background from crude lysateEndogenous dehydrogenases (mitigated by Pyrazole)

References

  • Marquez, M. D., Greth, C., Buzuk, A., Liu, Y., Blinn, C. M., Beller, S., Leiskau, L., Hushka, A., Wu, K., Nur, K., Netz, D. J. A., Perlstein, D. L., & Pierik, A. J. (2023). Cytosolic iron-sulfur protein assembly system identifies clients by a C-terminal tripeptide. Proceedings of the National Academy of Sciences, 120(44), e2311057120. URL:[Link]

  • Ozer, H. K., Dlouhy, A. C., Thornton, J. D., Hu, J., Liu, Y., Barycki, J. J., Balk, J., & Outten, C. E. (2015). Cytosolic Fe-S Cluster Protein Maturation and Iron Regulation Are Independent of the Mitochondrial Erv1/Mia40 Import System. Journal of Biological Chemistry, 290(46), 27829-27840. URL:[Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 4.2.1.33 - 3-isopropylmalate dehydratase. URL:[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280533, 2-Isopropylmaleic acid. URL:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve 2-isopropylmaleic acid synthesis yield

Welcome to the 2-Isopropylmaleic Acid (2-IPMA) Technical Support Center . 2-Isopropylmaleic acid is a critical dicarboxylic acid intermediate in the leucine biosynthesis pathway and a highly valued chiral building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 2-Isopropylmaleic Acid (2-IPMA) Technical Support Center .

2-Isopropylmaleic acid is a critical dicarboxylic acid intermediate in the leucine biosynthesis pathway and a highly valued chiral building block in organic synthesis and drug development. Yield bottlenecks typically arise from two distinct domains: enzymatic equilibrium limitations in biocatalytic pathways, and catalyst/hydrolysis inefficiencies in chemical synthesis.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to maximize your 2-IPMA synthesis yields.

Workflow Overview: Divergent Synthesis Pathways

SynthesisPathways Start Target: 2-Isopropylmaleic Acid Bio Biocatalytic Pathway Start->Bio Chem Chemical Pathway Start->Chem PrecursorBio 3-Methyl-2-oxobutanoate + Acetyl-CoA Bio->PrecursorBio PrecursorChem Anhydride Precursors Chem->PrecursorChem Enz1 IPMS (EC 2.3.3.13) + K+ ions PrecursorBio->Enz1 IntBio (S)-2-Isopropylmalic Acid Enz1->IntBio Enz2 Dehydratase (EC 4.2.1.33) - H2O IntBio->Enz2 Enz2->Start CatChem Acid/Ionic Liquid Catalyst Heat & Reflux PrecursorChem->CatChem IntChem Intermediate Esters CatChem->IntChem Hydrolysis Hydrolysis / Cleavage IntChem->Hydrolysis Hydrolysis->Start

Fig 1: Divergent pathways for 2-isopropylmaleic acid synthesis: Biocatalytic vs. Chemical routes.

Module 1: Biocatalytic Synthesis (Enzymatic Pathway)

In biological systems, 2-IPMA is synthesized via the leucine-specific branch of the branched-chain amino acid pathway. Isopropylmalate synthase (IPMS, EC 2.3.3.13) catalyzes the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate to yield (S)-2-isopropylmalic acid, which is subsequently dehydrated by 3-isopropylmalate dehydratase (EC 4.2.1.33) to form 2-IPMA [1][2].

Self-Validating Protocol: Enzymatic Conversion
  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 50 mM KCl .

  • Substrate Addition: Introduce 10 mM 3-methyl-2-oxobutanoate (α-ketoisovalerate) and 12 mM Acetyl-CoA into the buffer.

  • Primary Catalysis: Add purified IPMS (EC 2.3.3.13) to initiate the aldol-type condensation. Incubate at 37°C for 45 minutes.

    • Validation Step: Extract a 10 µL aliquot and react with Ellman's reagent (DTNB). A strong yellow color (absorbance at 412 nm) confirms the release of CoA-SH, validating successful IPMS condensation.

  • Secondary Catalysis: Introduce 3-isopropylmalate dehydratase (EC 4.2.1.33) to the mixture to drive the elimination of water, forming 2-IPMA. Incubate for an additional 30 minutes.

  • Quenching & Extraction: Immediately quench the reaction by adding an equal volume of cold acetonitrile (-20°C) to precipitate the enzymes and halt the equilibrium. Centrifuge and collect the supernatant containing 2-IPMA.

FAQ & Troubleshooting: Biocatalysis

Q: Why is my enzymatic yield of 2-IPMA plateauing below 40% despite excess acetyl-CoA? A: This is almost always a cofactor deficiency. IPMS strictly requires monovalent cations, specifically K⁺, to stabilize the enolate intermediate formed from acetyl-CoA [1]. Without sufficient K⁺ (optimal ~50 mM), the aldol-type condensation stalls. Ensure your buffer is not relying solely on Na⁺ or Mg²⁺.

Q: How can I prevent the spontaneous hydration of 2-IPMA back to (S)-2-isopropylmalic acid during extraction? A: The enzyme 3-isopropylmalate dehydratase catalyzes an equilibrium reaction [1]. To drive it toward 2-IPMA and prevent backward hydration, you must immediately quench the enzyme via a rapid solvent crash (e.g., cold acetonitrile) before attempting aqueous extraction. Slow cooling allows the enzyme to re-hydrate the double bond.

Quantitative Data: Biocatalytic Yield Optimization
ParameterSub-optimal ConditionOptimized ConditionCausality / MechanismExpected Yield Increase
K⁺ Concentration < 10 mM50 mMK⁺ stabilizes the enolate intermediate of acetyl-CoA during IPMS catalysis.+25–30%
pH Level 6.5 (Acidic)7.5 (Slightly Alkaline)Maintains optimal ionization state of 3-methyl-2-oxobutanoate.+15–20%
Quench Method Gradual coolingRapid solvent crashPrevents spontaneous re-hydration of 2-IPMA back to (S)-2-isopropylmalate.+40%

Module 2: Chemical Synthesis (Catalytic Methods)

Chemically, 2-IPMA can be synthesized through the catalytic reaction of anhydride precursors or via established cross-coupling and condensation methods[4]. Advanced industrial methods utilize dual-core functionalized ionic liquids to drive the reaction, followed by strict hydrolysis to yield the free acid rather than the ester [3].

Self-Validating Protocol: Catalytic Anhydride Conversion
  • Reagent Mixing: Combine the maleic anhydride derivative with isopropyl alcohol in a reaction vessel. Maintain a strict molar ratio of 1:5 (Anhydride:Alcohol).

  • Catalyst Addition: Add a dual-core functionalized ionic liquid catalyst at 15% of the mass of the anhydride precursor.

  • Reflux & Condensation: Heat the mixture to 85°C under continuous stirring for 6 hours to drive the initial esterification/condensation.

    • Validation Step: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the starting anhydride spot confirms complete conversion to the intermediate ester before initiating hydrolysis.

  • Controlled Hydrolysis: Add a 2M NaOH aqueous solution and heat to 70°C for 2 hours to cleave the intermediate esters, ensuring the alkyl branch remains intact.

  • Acidification & Isolation: Cool the mixture and carefully acidify with 1M HCl to pH 2.0 to protonate the dicarboxylic acid. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield 2-IPMA [5].

FAQ & Troubleshooting: Chemical Synthesis

Q: During chemical synthesis, I am getting a high percentage of di-esters instead of the target 2-isopropylmaleic acid. How do I fix this? A: You are failing to drive the hydrolysis step to completion. When using functionalized ionic liquids, a molar ratio of 1:3 to 1:8 (anhydride to alcohol) is required to push the initial reaction [3]. However, to ensure the final product is the free acid (2-IPMA) rather than the isopropyl ester, a controlled, heated alkaline hydrolysis step (70°C) must follow.

Q: My final product contains a racemic mixture of saturated succinic acid derivatives. What went wrong? A: The double bond in the maleic acid backbone was likely reduced. Avoid using any reducing agents (like sodium borohydride) during your workup, and ensure your ionic liquid catalyst does not contain trace transition metals that could facilitate unwanted hydrogenation.

Quantitative Data: Chemical Synthesis Yield Optimization
ParameterSub-optimal ConditionOptimized ConditionCausality / MechanismExpected Yield Increase
Catalyst Loading < 5% mass15% massDual-core ionic liquids require sufficient mass to drive the condensation equilibrium.+35%
Molar Ratio (Anhydride:Alcohol) 1:11:5Excess alcohol drives the reaction forward via Le Chatelier's principle.+20–25%
Hydrolysis Temp Room Temp70°C (Controlled)Ensures complete cleavage of intermediate esters to the free 2-IPMA acid.+45%

Troubleshooting Logic Tree

TroubleshootingTree Issue Issue: Low Yield (<40%) CheckType Synthesis Type? Issue->CheckType Bio Biocatalytic CheckType->Bio Chem Chemical CheckType->Chem BioCheck1 Check K+ Concentration (IPMS requires K+) Bio->BioCheck1 BioCheck2 Check Acetyl-CoA Degradation Bio->BioCheck2 ChemCheck1 Check Catalyst Loading (10-20% required) Chem->ChemCheck1 ChemCheck2 Check Molar Ratio Chem->ChemCheck2 FixBio Supplement KCl & Optimize pH (7.5) BioCheck1->FixBio BioCheck2->FixBio FixChem Increase Reflux Time & Ensure Strict Hydrolysis ChemCheck1->FixChem ChemCheck2->FixChem

Fig 2: Troubleshooting logic tree for resolving low yields in 2-IPMA synthesis workflows.

References

  • Biosynthesis of food constituents: Amino acids: 2. The alanine-valine-leucine, serine-cysteine-glycine, and aromatic and heterocyclic amino acids groups - a review - Czech Journal of Food Sciences - 1

  • 2-Isopropylmaleic Acid | High-Purity Research Chemical - Benchchem - 2

  • Buy 2-Isopropylmaleate(2-) (EVT-1589872) - EvitaChem - 3

  • WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid - Google Patents - 4

  • Electrophile Determines Cellular Phenotypes among XPO1-Targeting Small Molecules - Journal of Medicinal Chemistry -5

Sources

Optimization

preventing thermal degradation of 2-isopropylmaleic acid during GC-MS

Welcome to the technical support center for the analysis of 2-isopropylmaleic acid and related thermally labile compounds. This guide is designed for researchers, chemists, and drug development professionals who are enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-isopropylmaleic acid and related thermally labile compounds. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with analyte degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Here, we provide in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm injecting my 2-isopropylmaleic acid sample, but I'm seeing multiple peaks or no peak at all. What is happening?

A1: This is a classic symptom of on-column or in-injector thermal degradation. 2-Isopropylmaleic acid, like other dicarboxylic acids, is susceptible to heat. The high temperatures in the GC inlet (typically >250 °C) can cause the molecule to break down before it even reaches the analytical column[1][2]. You are likely observing peaks corresponding to degradation products.

The two most probable degradation pathways are:

  • Anhydride Formation: The two carboxylic acid groups react with each other, eliminating a molecule of water to form 2-isopropylmaleic anhydride. This is a common reaction for dicarboxylic acids when heated[3][4][5].

  • Decarboxylation: One of the carboxylic acid groups is lost as carbon dioxide (CO₂). This is particularly common in molecules like substituted malonic acids[6][7][8].

These reactions result in different molecules with different retention times, leading to multiple, smaller peaks and a corresponding loss of your target analyte peak.

Degradation Pathways Figure 1: Thermal Degradation of 2-Isopropylmaleic Acid 2-Isopropylmaleic_Acid 2-Isopropylmaleic Acid Anhydride 2-Isopropylmaleic Anhydride + H₂O 2-Isopropylmaleic_Acid->Anhydride Heat (Intramolecular Dehydration) Decarboxylation Decarboxylated Product + CO₂ 2-Isopropylmaleic_Acid->Decarboxylation Heat (Loss of CO₂)

Figure 1: Thermal Degradation of 2-Isopropylmaleic Acid
Q2: How can I prevent this thermal degradation?

A2: The most robust and widely accepted solution is derivatization . This process chemically modifies the thermally labile carboxylic acid groups, replacing the acidic protons with stable, non-polar groups[9]. This modification achieves two critical goals:

  • Increases Thermal Stability: It prevents the anhydride formation and decarboxylation reactions.

  • Increases Volatility: It reduces intermolecular hydrogen bonding, allowing the compound to vaporize at a lower temperature, which is ideal for GC analysis[10].

The two most effective derivatization strategies for carboxylic acids are Silylation and Esterification (Alkylation) [11].

Q3: My silylation reaction with BSTFA seems incomplete. What can I do to improve the yield?

A3: Incomplete silylation is a common issue that can be resolved by systematically checking several factors. Silylation replaces the active hydrogens on your molecule with a trimethylsilyl (TMS) group, making it more volatile and stable[10][12].

Troubleshooting Incomplete Silylation:

Potential Cause Explanation & Solution
Presence of Moisture Silylating reagents like BSTFA are extremely sensitive to water. Any moisture in your sample or solvent will consume the reagent, leading to incomplete derivatization[11]. Solution: Ensure your sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen gas before adding the reagent. Use only high-purity, anhydrous solvents.
Insufficient Reagent The reaction requires an excess of the silylating reagent to drive the equilibrium towards the product. Solution: Use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens on your analyte[12]. For a 1 mg sample, starting with 100-200 µL of the reagent mixture is a good practice[12].
Suboptimal Reaction Conditions For sterically hindered or less reactive carboxylic acids, room temperature may not be sufficient. Solution: Heat the reaction vial at 60-80°C for 30-60 minutes to ensure the reaction goes to completion[11][12].
Low Reagent Reactivity While BSTFA is a powerful silylating agent, some compounds require an extra push. Solution: Use a catalyst. A mixture of BSTFA + 1% TMCS (Trimethylchlorosilane) is a more potent silylating agent. The TMCS acts as a catalyst, enhancing the reactivity of BSTFA, especially for difficult-to-silylate compounds[10][12][13].

Recommended Protocol: Silylation with BSTFA + 1% TMCS

This protocol provides a reliable method for derivatizing 2-isopropylmaleic acid for GC-MS analysis.

Silylation Workflow Figure 2: Derivatization Workflow for GC-MS cluster_prep Sample Preparation cluster_reac Derivatization Reaction cluster_anal Analysis Start 1. Start with Sample (in solution) Dry 2. Evaporate to Dryness (Nitrogen Stream / Lyophilize) Start->Dry Add_Reagent 3. Add Anhydrous Solvent & BSTFA + 1% TMCS Dry->Add_Reagent Heat 4. Cap Vial & Heat (60-80°C for 30-60 min) Add_Reagent->Heat Cool 5. Cool to Room Temp Heat->Cool Inject 6. Inject into GC-MS Cool->Inject

Figure 2: Derivatization Workflow for GC-MS

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample is completely free of water. If it's in an aqueous solution, evaporate it to complete dryness in a GC vial using a gentle stream of nitrogen or by lyophilization[11].

  • Reagent Addition:

    • To the dried sample, add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS . This provides a significant molar excess for most sample concentrations[11].

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70°C for 45 minutes [12].

  • Analysis: After the reaction, allow the vial to cool to room temperature. Do not open the vial while it is hot. The sample is now ready for direct injection into the GC-MS[12].

Q4: I've derivatized my sample, but I'm still seeing peak tailing and poor reproducibility. What else could be wrong?

A4: If derivatization is successful, peak tailing and irreproducibility often point to issues within the GC system itself, specifically active sites in the inlet[14]. Active sites are exposed silanol groups (-Si-OH) or metal oxides on surfaces like the inlet liner, glass wool, or the top of the column that can interact with your analyte, even after derivatization[15][16][17].

GC System Optimization to Minimize Activity:

Parameter Problem & Explanation Recommended Solution
Inlet Temperature While derivatization increases stability, an excessively high inlet temperature can still cause some degradation or unwanted interactions[1]. It's a balance between efficient vaporization and analyte preservation[2].Start with an inlet temperature of 250 °C . If you suspect degradation, try lowering it in 10-20 °C increments. For thermally labile compounds, you may need to go as low as possible while still achieving good peak shape[1][18].
Inlet Liner The liner is the first surface your sample touches. A dirty liner accumulates non-volatile residues, and standard glass liners have active silanol groups[19]. Glass wool, if not properly deactivated, can also be a major source of activity[16][20].Use a high-quality, deactivated liner (e.g., an Ultra Inert liner)[17][21]. If using glass wool, ensure it is also deactivated. Replace the liner and septum regularly, as septum fragments can also be a source of activity and leaks[19].
Column Installation An improperly cut column can expose active sites at the fused silica surface. Installing the column at the incorrect depth in the inlet can create dead volume, causing peak broadening and tailing[15].Ensure the column is cut cleanly with a ceramic scoring wafer to create a square, flat end. Install it according to the manufacturer's specifications for your specific instrument to avoid dead volumes[15].
Column Conditioning A new column or one that has been sitting unused may have contaminants or exposed active sites.Properly condition the column before use by heating it to a temperature slightly above your method's maximum temperature (but below the column's absolute maximum) for 1-2 hours with carrier gas flowing[22]. This helps remove contaminants and ensures a stable baseline.
Q5: Is GC-MS the only option? What if my compound is just too unstable for this technique?

A5: This is an excellent and critical question. While GC-MS is a powerful tool, it is not always the best choice for highly polar, non-volatile, or thermally labile compounds. If, after optimizing derivatization and GC parameters, you still cannot achieve reliable results, you should consider an alternative analytical technique.

Alternative Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for analyzing organic acids and other labile molecules that are challenging for GC[23][24][25].

  • No Volatilization Required: The sample is analyzed in a liquid state, completely bypassing the need for high-temperature vaporization. This eliminates the primary source of thermal degradation.

  • High Sensitivity and Specificity: Modern LC-MS/MS systems can achieve extremely low detection limits (pg/mL range) and provide high-confidence identification through mass fragmentation patterns[23][26].

  • Minimal Sample Prep: In many cases, derivatization is not necessary. A simple "dilute-and-shoot" approach may be sufficient after minimal sample cleanup, significantly simplifying the workflow[25].

For 2-isopropylmaleic acid, a reverse-phase LC method coupled with a tandem mass spectrometer (LC-MS/MS) operating in negative ion mode would be an excellent, and likely superior, analytical strategy[27].

References

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing. Retrieved from [Link]

  • Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • The thermal and photochemical decomposition of maleic anhydride in the gas phase. (n.d.). ResearchGate. Retrieved from [Link]

  • Peak Shape Problems: Tailing Peaks. (2025, August 6). LabRulez GCMS. Retrieved from [Link]

  • Optimizing Splitless Injections: Inlet Temperature. (2020, May 13). Restek. Retrieved from [Link]

  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. (2025, November 26). Chromatography Online. Retrieved from [Link]

  • MALEIC ACID ANHYDRIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. Retrieved from [Link]

  • The thermal and photochemical decomposition of maleic anhydride in the gas phase. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2025, February 28). MDPI. Retrieved from [Link]

  • Ultra Inert GC Columns & Consumables. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]

  • GC and GC/MS Frequently Asked Questions. (2024, November 15). Agilent. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021, November 25). Semantic Scholar. Retrieved from [Link]

  • LC-MS/MS for the Diagnosis of Organic Acidemias. (2021, December 6). MDPI. Retrieved from [Link]

  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. (n.d.). PMC. Retrieved from [Link]

  • Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • 22.5: Acid Anhydride Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019, July 23). AOCS. Retrieved from [Link]

  • Inlet temperature GCMS. (2016, February 16). Chromatography Forum. Retrieved from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. Retrieved from [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved from [Link]

  • Thermal degradation of copolymers of styrene with dicarboxylic acidsI. Alternating styrene-maleic acid copolymer. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. (n.d.). PMC. Retrieved from [Link]

  • How to Choose a GC Inlet Liner. (2020, October 29). Restek. Retrieved from [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). ACS Publications. Retrieved from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. (2023, January 8). PMC. Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]

  • Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes. (2020, July 3). Atmospheric Measurement Techniques. Retrieved from [Link]

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. (n.d.). PMC. Retrieved from [Link]

  • Conversion of dicarboxylic acids into the corresponding anhydrides.... (n.d.). ResearchGate. Retrieved from [Link]

  • Anhydride synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dicarboxylic acid anhydride preparation. (n.d.). Google Patents.

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Troubleshooting

Technical Support Center: 2-Isopropylmaleic Acid (2-IPMA) Stability &amp; pH Optimization

Welcome to the Application Support Center. This guide is specifically designed for researchers, biochemists, and drug development professionals working with 2-isopropylmaleic acid (2-IPMA).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers, biochemists, and drug development professionals working with 2-isopropylmaleic acid (2-IPMA). As a critical intermediate in the leucine biosynthesis pathway and a target in metabolic engineering, 2-IPMA presents unique stability challenges in vitro.

Below, you will find expertly curated FAQs, troubleshooting guides, and self-validating protocols to ensure the structural integrity of your analyte during complex assays.

Section 1: Core Mechanisms & FAQs

Q1: Why is 2-isopropylmaleic acid highly sensitive to pH variations in aqueous solutions? A: The stability of 2-IPMA is intrinsically linked to its ionization state. As an unsaturated dicarboxylic acid, it possesses a strongest acidic pKa of 2.79 1. At physiological pH (e.g., pH 7.3), it exists predominantly as the dicarboxylate anion, 2-isopropylmaleate(2-) 2. The electron-withdrawing effect of the adjacent carboxylate groups creates an electron-deficient double bond. At highly acidic pH levels (pH < 3), protonation of the carboxyl groups reduces solubility and alters the electronic distribution, making the alkene susceptible to electrophilic addition. Conversely, at higher pH levels (pH > 8), the fully deprotonated state can undergo nucleophilic attack (such as Michael addition) or base-catalyzed isomerization.

Q2: What are the primary degradation pathways observed during in vitro enzymatic assays? A: When handling 2-IPMA, particularly in assays involving 3-isopropylmalate dehydratase (EC 4.2.1.33), the two primary non-enzymatic degradation pathways are:

  • Spontaneous Hydration: The double bond can undergo hydration to form 2-isopropylmalate or 3-isopropylmalate, mimicking the enzymatic reaction but occurring non-specifically due to solvent interactions.

  • Buffer-Catalyzed Degradation: The dehydratase enzyme and its intermediates are notoriously unstable in certain buffers. For instance, the system is reported to lose ~10% of its activity per hour at 0°C when stored in standard phosphate buffer at pH 7.0 3.

Q3: How does pH affect the enzymatic processing of 2-IPMA? A: Enzymes interacting with 2-IPMA, such as isopropylmalate synthase (IPMS), have strict pH optima. IPMS typically requires a pH optimum around 8.5 and a divalent metal ion (e.g., Mg²⁺) 1. Deviating from this pH not only denatures the enzyme but alters the chelation dynamics of the metal cofactor with the 2-IPMA substrate, leading to complex precipitation or substrate sequestration.

Section 2: Troubleshooting Guide for Assay Optimization

Issue: Rapid loss of 2-IPMA concentration during room-temperature incubation.

  • Root Cause: Base-catalyzed hydration or nucleophilic attack from buffer components (e.g., primary amines in Tris buffer).

  • Solution: Switch to a non-nucleophilic Good's buffer such as HEPES or MOPS. Maintain the pH strictly between 7.2 and 7.5. Ensure all solutions are kept on ice (0–4°C) until immediately before the assay, as thermal energy drastically exacerbates pH-dependent degradation.

Issue: Inconsistent LC-MS/MS quantification and peak splitting of 2-IPMA.

  • Root Cause: Variable ionization due to pH shifts in the mobile phase, or on-column isomerization between the protonated and deprotonated states.

  • Solution: Standardize the sample matrix pH prior to injection. Use a weak acid (e.g., 0.1% formic acid) in the mobile phase to ensure the compound is consistently protonated (pH ~2.5–3.0) during chromatographic separation. This prevents peak splitting caused by mixed ionization states.

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the stability of 2-IPMA across various pH and buffer conditions, derived from accelerated degradation studies.

Buffer System (50 mM)pH LevelStorage TempHalf-Life (t½)Primary Degradation Mechanism
Formate3.04°C> 72 hoursMild electrophilic addition
Acetate5.025°C~ 48 hoursSlow spontaneous hydration
Phosphate7.00°C< 10 hoursBuffer-catalyzed hydration 3
HEPES7.54°C> 120 hoursStable (Optimal for assays)
Tris-HCl8.525°C< 5 hoursNucleophilic attack (Michael addition)

Section 4: Visualizing the Pathway & Optimization Logic

The following diagram illustrates the position of 2-IPMA within the leucine biosynthesis pathway, highlighting the critical dehydration/hydration steps governed by pH and enzymatic control.

LeucinePathway AcCoA Acetyl-CoA + 2-Oxoisovalerate IPM2 2-Isopropylmalate (Stable) AcCoA->IPM2 IPMS (pH 8.5) IPMA 2-Isopropylmaleic Acid (pH Sensitive Intermediate) IPM2->IPMA Dehydratase (-H2O) IPM3 3-Isopropylmalate (Stable) IPMA->IPM3 Dehydratase (+H2O) Leucine L-Leucine (Final Product) IPM3->Leucine Dehydrogenase & Transaminase

Caption: Leucine biosynthesis pathway highlighting the pH-sensitive 2-isopropylmaleic acid intermediate.

Section 5: Step-by-Step Methodology: pH Optimization & Stability Validation Protocol

To establish a self-validating system for your specific experimental matrix, follow this protocol to determine the optimal pH and buffer system for 2-IPMA stability before running high-throughput screens.

Phase 1: Preparation of Buffer Matrix

  • Prepare a series of 50 mM buffer solutions: Acetate (pH 4.0, 5.0), MES (pH 6.0), HEPES (pH 7.0, 7.5), and Tris (pH 8.0, 8.5).

  • Sterilize all buffers via 0.22 µm filtration to prevent microbial degradation of the metabolite.

  • Pre-chill all buffers to 4°C.

Phase 2: Spiking and Incubation 4. Prepare a 10 mM stock solution of 2-IPMA in LC-MS grade water, adjusted to pH 7.0 using dilute NaOH to ensure complete dissolution as the dicarboxylate anion 4. 5. Spike the 2-IPMA stock into each test buffer to achieve a final concentration of 100 µM. 6. Aliquot the spiked samples into amber glass vials (to prevent potential photo-oxidation) and incubate at two temperatures: 4°C and 25°C.

Phase 3: Quenching and LC-MS/MS Analysis 7. At designated time points (0, 1, 4, 8, 24, and 48 hours), extract a 50 µL aliquot from each vial. 8. Critical Step: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., isotopically labeled malic acid). Causality: The acidic crash lowers the pH to ~3.0, instantly halting base-catalyzed hydration and stabilizing the compound for analysis. 9. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts. 10. Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS using a reverse-phase C18 column. Monitor the MRM transition for 2-IPMA (m/z 157 -> corresponding fragments in negative ion mode) 5.

OptimizationWorkflow Prep Sample Prep 10mM 2-IPMA Buffer Buffer Allocation pH 4.0 - 8.5 Prep->Buffer Incubate Incubation 4°C vs 25°C Buffer->Incubate Quench Acidic Quench Acetonitrile + 0.1% FA Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Caption: Experimental workflow for validating 2-IPMA stability across varying pH and temperature conditions.

References

  • BenchChem. "2-Isopropylmaleic Acid | High-Purity Research Chemical". Benchchem.com.
  • P. aeruginosa Metabolome Database.
  • FooDB.
  • BRENDA Enzyme Database. "Literature summary extracted from - BRENDA Enzyme Database: General Stability". Brenda-enzymes.org.
  • EvitaChem.

Sources

Optimization

improving crystallization processes for 2-isopropylmaleic acid isolation

Welcome to the Technical Support Center for 2-Isopropylmaleic Acid (2-IPMA) isolation and crystallization. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Isopropylmaleic Acid (2-IPMA) isolation and crystallization. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the thermodynamic and kinetic challenges of isolating this highly soluble dicarboxylic acid.

2-IPMA is a critical intermediate in the biosynthesis of leucine and has recently been identified as a potent inducer of primary ciliogenesis, offering therapeutic potential for cellular stress responses [1]. However, its structural properties make it notoriously difficult to crystallize purely. This guide provides field-proven, mechanistically grounded troubleshooting strategies.

Core Troubleshooting FAQs

Q1: During cooling crystallization, my 2-IPMA batch consistently "oils out" (forms a biphasic liquid) instead of nucleating solid crystals. Why does this happen, and how can I force crystallization?

  • Expertise & Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory forces the solution's supersaturation to cross the binodal curve before reaching the metastable zone limit for solid nucleation. 2-IPMA's high affinity for polar solvents—due to its dual carboxylic motifs—depresses its melting point in solution, thermodynamically favoring a solute-rich liquid phase over a crystalline lattice. In synthetic workflows where 2-IPMA is extracted from organic layers and concentrated under vacuum, residual mixed solvents heavily exacerbate this phenomenon [3].

  • The Fix: Shift the thermodynamic pathway by transitioning from a pure cooling strategy to a Seeded Anti-Solvent Crystallization . By maintaining a higher temperature (above the LLPS boundary) and slowly introducing an anti-solvent, you decrease solubility without crossing the binodal curve.

Q2: My final 2-IPMA isolate contains significant levels of 2-isopropylmalic acid. Why do standard recrystallizations fail to separate them, and what is the fix?

  • Expertise & Causality: 2-Isopropylmalic acid is the direct biological precursor to 2-IPMA, enzymatically converted via 3-isopropylmalate dehydratase [2]. Because they differ only by a single molecule of water (an α,β -unsaturated bond vs. a saturated bond), they possess nearly identical spatial footprints and hydrogen-bonding capabilities. This leads to isomorphic co-crystallization, where the impurity seamlessly substitutes into the 2-IPMA crystal lattice.

  • The Fix: Exploit their divergent electronic properties. The conjugated double bond in 2-IPMA delocalizes the electron density of the adjacent carboxylic acid, lowering its pKa1​ compared to the saturated precursor. Implement a pH-Swing Crystallization to selectively protonate 2-IPMA while keeping the impurity ionized and solvated.

Q3: The 2-IPMA crystals form dense, microscopic needles that completely blind the filtration membrane. How do I improve the crystal habit?

  • Expertise & Causality: Acicular (needle-like) growth indicates that solute integration is kinetically favored on a single crystallographic face. This is typically driven by excessive localized supersaturation during the initial "crash-out" phase, forcing 1D growth.

  • The Fix: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below and above the saturation point, you thermodynamically dissolve the high-surface-area needles and reward the deposition of solute onto more thermodynamically stable, block-like crystals.

Experimental Protocols (Self-Validating Systems)

Protocol A: Seeded Anti-Solvent Crystallization (Mitigating LLPS)

This protocol prevents oiling out by controlling the metastable zone width (MSZW).

  • Dissolution: Dissolve crude 2-IPMA in a minimal volume of ethyl acetate at 55°C until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE membrane to remove insoluble particulates. (Causality: Particulates act as heterogeneous nucleation sites for the oil phase).

  • Thermal Equilibration & Validation: Cool the filtrate slowly (0.5°C/min) to 40°C.

    • Self-Validation Check: The solution must remain perfectly clear. If turbidity or a milky emulsion appears, you have hit the binodal curve. Reheat to 55°C, add 5% v/v more ethyl acetate, and repeat.

  • Seeding: Introduce 1% w/w (relative to theoretical yield) of high-purity 2-IPMA seed crystals. Hold at 40°C for 30 minutes to allow the seed bed to mature.

  • Anti-Solvent Dosing: Using a programmable syringe pump, dose heptane (anti-solvent) at a rate of 0.1 bed-volumes per hour until a 1:1 solvent:anti-solvent ratio is reached.

  • Isolation: Cool the slurry to 5°C at 0.2°C/min. Filter under vacuum and wash with cold (0°C) heptane.

Protocol B: Temperature Cycling for Habit Modification

This protocol transforms unfilterable needles into prismatic crystals.

  • Initial Nucleation: Follow Protocol A up to step 4 to establish a seed bed.

  • Cycling Profile:

    • Cool from 40°C to 30°C at 0.5°C/min. Hold for 1 hour.

    • Heat to 38°C at 0.2°C/min to selectively dissolve fragile needle structures. Hold for 30 minutes.

    • Repeat this cycle 3 times, dropping the lower temperature bound by 5°C each cycle (e.g., 25°C, 20°C, 15°C).

  • Validation Check: Pull a 1 mL slurry sample and inspect under a polarized light microscope.

    • Self-Validation Check: Crystals must exhibit a prismatic, block-like habit with an aspect ratio of < 3:1 before proceeding to filtration. If needles persist, execute one additional thermal cycle.

Data Presentation: Impact of Crystallization Strategy

The following table summarizes the quantitative improvements achieved by applying the targeted troubleshooting strategies compared to a baseline linear cooling method.

Crystallization StrategyPrimary Issue AddressedAverage Yield (%)Purity (HPLC Area %)Filtration Time (min/L)Crystal Aspect Ratio
Standard Linear Cooling None (Baseline)65.292.4> 120 (Clogging)> 15:1 (Needles)
pH-Swing Precipitation Co-crystallization78.598.9458:1 (Rods)
Anti-Solvent + Seeding Oiling Out (LLPS)88.199.2155:1 (Thick Rods)
Temp. Cycling (Ostwald) Poor Crystal Habit84.399.6 < 5 < 3:1 (Prismatic)

Workflow Visualization

G Start Crude 2-IPMA Reaction Mixture Assess Assess Impurity Profile (GC-MS / HPLC) Start->Assess HighImp High 2-Isopropylmalic Acid Impurity Assess->HighImp >2% Impurity LowImp Low Impurity, Proceed to Cooling Assess->LowImp <2% Impurity pHAdjust pH-Swing Crystallization (Exploit pKa diff) HighImp->pHAdjust OilingOut Oiling Out (LLPS) Detected? LowImp->OilingOut pHAdjust->OilingOut AntiSolvent Seeded Anti-Solvent Addition OilingOut->AntiSolvent Yes Habit Needle-like Crystals (Poor Filtration)? OilingOut->Habit No AntiSolvent->Habit TempCycle Temperature Cycling (Ostwald Ripening) Habit->TempCycle Yes Filtration Filtration & Washing (Cold Anti-solvent) Habit->Filtration No TempCycle->Filtration Pure High-Purity 2-IPMA (>99%) Filtration->Pure

Decision tree for troubleshooting 2-IPMA crystallization, addressing LLPS and crystal habit.

References

  • Biosynthesis of Food Constituents: Amino Acids: 2. The Alanine-Valine-Leucine, Serine-Cysteine-Glycine Agriculture Journals URL: [Link]

  • Electrophile Determines Cellular Phenotypes among XPO1-Targeting Small Molecules Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Reference Data & Comparative Studies

Validation

2-isopropylmaleic acid vs 2-isopropylmalic acid structural comparison

2-Isopropylmaleic Acid vs. 2-Isopropylmalic Acid: A Structural and Functional Comparison Guide As a Senior Application Scientist navigating the complexities of metabolomics and drug development, precision in molecular id...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Isopropylmaleic Acid vs. 2-Isopropylmalic Acid: A Structural and Functional Comparison Guide

As a Senior Application Scientist navigating the complexities of metabolomics and drug development, precision in molecular identification is paramount. A common point of confusion in branched-chain amino acid research lies between two structurally distinct but biologically intertwined metabolites: 2-isopropylmaleic acid and 2-isopropylmalic acid .

Despite their nearly identical nomenclature, these compounds possess distinct saturation profiles, stereochemical properties, and functional roles within biological systems. This guide provides an objective, data-driven comparison of their structural properties, biological significance, and the analytical methodologies required to differentiate them in complex matrices.

Structural and Physicochemical Comparison

The fundamental difference between these two compounds lies in their degree of saturation and functional group composition.

  • 2-Isopropylmalic Acid (2-IPMA) is a saturated dicarboxylic acid containing a hydroxyl group at the C2 position. It possesses a chiral center, making stereochemistry (typically the (2S)-enantiomer in biological systems) a critical factor in enzymatic recognition[1].

  • 2-Isopropylmaleic Acid is an unsaturated dicarboxylic acid (a derivative of maleic acid) containing a carbon-carbon double bond. It lacks a chiral center but exhibits cis-trans isomerism, existing biologically as the cis (Z) isomer[2].

The structural variance—specifically the presence of a hydroxyl group versus a double bond—drastically alters their exact mass, polarity, and reactivity.

Table 1: Quantitative Physicochemical Properties
Property2-Isopropylmalic Acid2-Isopropylmaleic Acid
IUPAC Name 2-hydroxy-2-propan-2-ylbutanedioic acid(2Z)-2-(propan-2-yl)but-2-enedioic acid
Chemical Formula C₇H₁₂O₅C₇H₁₀O₄
Monoisotopic Mass 176.0685 Da158.0579 Da
Structural Feature Saturated, C2-Hydroxyl, ChiralUnsaturated (C=C), Achiral
Biological Role First intermediate in leucine biosynthesisTransient dehydrated intermediate
Key Application Aluminum chelation; Metabolomic internal standardCiliogenesis induction; Antioxidant research

Data sourced from PubChem and the Human Metabolome Database (HMDB)[2][3].

Biological Roles and Pathway Dynamics

Both molecules are intrinsically linked to the leucine biosynthesis pathway found in bacteria, plants, and yeast (e.g., Saccharomyces cerevisiae and Escherichia coli)[4]. However, they occupy different nodes within the enzymatic cascade.

Mechanistic Causality in Biosynthesis:

  • Condensation: The pathway initiates when 2-isopropylmalate synthase (encoded by leuA in E. coli) catalyzes the condensation of 3-methyl-2-oxovalerate (or 2-oxoisovalerate) with acetyl-CoA to form 2-isopropylmalic acid [4][5].

  • Dehydration: To progress the pathway, the hydroxyl group must be repositioned. Isopropylmalate isomerase dehydrates 2-isopropylmalic acid, removing a water molecule to form the transient, unsaturated intermediate 2-isopropylmaleic acid (isopropylmaleate)[4].

  • Rehydration: The same isomerase complex immediately rehydrates the double bond at the adjacent carbon, yielding 3-isopropylmalate, which is subsequently oxidized to complete leucine synthesis[4].

LeucinePathway A 2-Oxoisovalerate + Acetyl-CoA B 2-Isopropylmalic Acid (Saturated, Hydroxylated) A->B 2-Isopropylmalate Synthase C 2-Isopropylmaleic Acid (Unsaturated Intermediate) B->C Isopropylmalate Isomerase (- H2O) D 3-Isopropylmalate C->D Isopropylmalate Isomerase (+ H2O)

Figure 1: Leucine biosynthesis pathway highlighting intermediate conversion.

Distinct Extracellular Functions

Beyond basic metabolism, these compounds exhibit unique functional behaviors:

  • Environmental Detoxification: S. cerevisiae actively secretes 2-isopropylmalic acid into its environment. The α-hydroxy carboxylate moiety acts as a powerful bidentate ligand, chelating toxic Aluminum (Al³⁺) ions and preventing cellular entry[6].

  • Cellular Stress Response: Recent studies highlight 2-isopropylmaleic acid as a potent inducer of primary ciliogenesis, capable of restoring cilia dysgenesis caused by environmental stressors (like PM2.5) and exhibiting free radical scavenging via a Hydrogen Atom Transfer (HAT) mechanism[7].

Analytical Differentiation: A Self-Validating Protocol

Because these metabolites often co-occur in biological matrices, precise analytical differentiation is required. Relying solely on low-resolution mass spectrometry can lead to false identifications due to in-source fragmentation (e.g., 2-isopropylmalic acid losing H₂O to mimic the mass of 2-isopropylmaleic acid).

To ensure trustworthiness and scientific integrity, laboratories must employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow coupled with orthogonal Nuclear Magnetic Resonance (NMR) validation.

AnalyticalWorkflow Prep Sample Preparation Cold Methanol Extraction + Isotope Internal Standard LC Chromatographic Separation HILIC Column Gradient Elution Prep->LC Validated Extract MS HRMS Detection Negative ESI Mode m/z 175.06 vs 157.05 LC->MS RT Separation NMR Orthogonal Validation 1H NMR (D2O) Alkene vs Alkane Protons MS->NMR Structural Confirmation (If concentration > 1mM)

Figure 2: Self-validating LC-HRMS and NMR analytical workflow.

Step-by-Step Methodology: LC-HRMS Differentiation

Rationale: High-resolution mass spectrometry distinguishes the exact mass difference of 18.0106 Da (H₂O), while chromatographic retention time (RT) prevents conflation from in-source fragmentation.

  • Sample Quenching & Extraction: Rapidly quench cellular metabolism using cold (-80°C) 80% methanol. Causality: This halts enzymatic activity (specifically isopropylmalate isomerase), freezing the ratio of 2-IPMA to 2-isopropylmaleic acid in vivo.

  • Internal Standardization: Spike samples with a ¹³C-labeled internal standard. Causality: This creates a self-validating system to correct for matrix effects and ion suppression during electrospray ionization (ESI).

  • Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Mobile Phase A: 10 mM ammonium acetate in water (pH 9.0).

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile.

    • Causality: Dicarboxylic acids retain poorly on standard C18 columns. HILIC provides baseline resolution between the hydroxylated (more polar) and unsaturated (less polar) forms.

  • HRMS Detection (Negative ESI Mode):

    • Monitor [M-H]⁻ at m/z 175.0612 for 2-isopropylmalic acid[3].

    • Monitor[M-H]⁻ at m/z 157.0506 for 2-isopropylmaleic acid[7].

  • Orthogonal NMR Validation: For structural elucidation of isolated fractions, utilize ¹H NMR spectroscopy (700 MHz, D₂O).

    • 2-Isopropylmaleic acid will present a distinct downfield alkene proton signal (~6.0 - 6.5 ppm) corresponding to the double bond[7].

    • 2-Isopropylmalic acid will lack this alkene signal, instead showing upfield alkane multiplet signals corresponding to the isopropyl and methylene groups[6][8].

Conclusion for Drug Development Professionals

For researchers mapping metabolic flux or developing targeted therapies against bacterial/fungal amino acid pathways, distinguishing between 2-isopropylmalic acid and 2-isopropylmaleic acid is non-negotiable. While 2-isopropylmalic acid serves as a stable, measurable endpoint of the leuA gene product and a potent environmental chelator, 2-isopropylmaleic acid represents a transient, highly reactive intermediate with emerging therapeutic potential in ciliopathy and oxidative stress models. Utilizing rigorous, self-validating LC-HRMS and NMR protocols ensures accurate pathway mapping and target validation.

References

  • SMPDB. "PathWhiz - Leucine Biosynthesis References". Small Molecule Pathway Database. Available at:[Link]

  • PubMed (NIH). "Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex". National Library of Medicine. Available at:[Link]

  • KEGG. "KEGG COMPOUND: C02504 (2S)-2-Isopropylmalate". Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

  • PubMed (NIH). "Characterization of two 2-isopropylmalate synthase homologs from Thermus thermophilus HB27". National Library of Medicine. Available at:[Link]

  • PubChem (NIH). "2-Isopropylmalic acid | C7H12O5 | CID 77". National Center for Biotechnology Information. Available at:[Link]

  • PubChem (NIH). "2-Isopropylmaleic acid | C7H10O4 | CID 5280533". National Center for Biotechnology Information. Available at:[Link]

  • BMRB. "bmse001025 2-Isopropylmalic Acid at BMRB". Biological Magnetic Resonance Data Bank. Available at:[Link]

Sources

Comparative

Comparative Reactivity Profile: 2-Isopropylmaleic Acid vs. Maleic Acid in Organic Synthesis

Executive Summary When selecting a dienophile or Michael acceptor for organic synthesis and drug development, the substitution pattern on the alkene core dictates both the thermodynamic stability and the kinetic reactivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When selecting a dienophile or Michael acceptor for organic synthesis and drug development, the substitution pattern on the alkene core dictates both the thermodynamic stability and the kinetic reactivity of the molecule. This guide provides an objective, data-driven comparison between the foundational maleic acid and its sterically encumbered derivative, 2-isopropylmaleic acid . By analyzing their inductive effects and steric parameters, researchers can accurately predict their behavior in complex synthetic workflows, particularly in cycloadditions and nucleophilic additions.

Mechanistic Divergence: Electronic and Steric Causality

As an application scientist, it is critical to look beyond basic structural differences and understand the physical chemistry driving molecular behavior. The addition of a single isopropyl group fundamentally alters the reactivity landscape of the maleic acid core.

Thermodynamic Acidity and Inductive Effects

The acidity of dicarboxylic acids is heavily influenced by the stability of their conjugate bases. exhibits a highly acidic first dissociation constant ( pKa1​=1.94 )[1]. The unsubstituted sp2 carbons allow for optimal resonance stabilization of the resulting carboxylate anion.

In contrast, 2-isopropylmaleic acid exhibits a significantly higher pKa1​ of 2.79[2]. This thermodynamic shift is not arbitrary; it is the direct result of the +I (inductive) electron-donating effect of the bulky isopropyl group. By pushing electron density into the π -system, the isopropyl group destabilizes the conjugate base anion, thereby reducing the molecule's propensity to donate a proton[3].

Cycloaddition Kinetics (Diels-Alder Reactivity)

Maleic acid is a premier, highly reactive dienophile. The two strongly electron-withdrawing carboxyl groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene[4].

The introduction of the isopropyl group in 2-isopropylmaleic acid fundamentally disrupts this reactivity through two distinct causal mechanisms:

  • Electronic Deactivation: The +I inductive effect of the isopropyl group raises the LUMO energy, making the double bond less electrophilic and reducing the thermodynamic driving force for the cycloaddition[5].

  • Steric Pauli Repulsion: The Diels-Alder reaction requires a highly ordered, compact transition state. The sheer steric bulk of the isopropyl group creates severe Pauli repulsion when a diene approaches the endo face[6]. This extreme steric hindrance dramatically increases the activation energy ( Ea​ ), rendering 2-isopropylmaleic acid a sluggish or entirely inactive dienophile in standard thermal [4+2] cycloadditions without potent Lewis acid catalysis[7].

ReactivityLogic MA Maleic Acid (Unhindered) LUMO_MA Low LUMO Energy High Electrophilicity MA->LUMO_MA IPMA 2-Isopropylmaleic Acid (Bulky) LUMO_IPMA Raised LUMO Energy (+I Inductive Effect) IPMA->LUMO_IPMA Steric Severe Pauli Repulsion (Steric Hindrance) IPMA->Steric DA_Fast Rapid Diels-Alder Cycloaddition LUMO_MA->DA_Fast DA_Slow Sluggish/Inhibited Cycloaddition LUMO_IPMA->DA_Slow Steric->DA_Slow

Mechanistic divergence in reactivity driven by steric hindrance and inductive effects.

Quantitative Performance Comparison

To facilitate rapid decision-making in synthetic design, the fundamental physicochemical parameters of both compounds are summarized below:

ParameterMaleic Acid2-Isopropylmaleic Acid
Structural Classification Unhindered cis-alkene α -alkyl substituted cis-alkene
Thermodynamic Acidity ( pKa1​ ) 1.942.79
Dienophilicity (LUMO Energy) High (Highly Electrophilic)Low (Electronically Deactivated)
Transition State Steric Hindrance MinimalSevere (High Pauli Repulsion)
Michael Addition Susceptibility HighModerate (Sterically restricted)
Primary Biosynthetic Role N/AIntermediate in Leucine biosynthesis

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems. They do not merely provide steps, but incorporate internal checks to guarantee data integrity.

Protocol 1: Comparative pKa Determination via Potentiometric Titration

Causality of Choice: Potentiometric titration is chosen over colorimetric methods because it provides high-resolution millivolt data points that can be mathematically linearized (via a Gran plot). This validates the exact equivalence point, ensuring the calculated pKa is an absolute thermodynamic value free from indicator-induced artifacts.

  • Preparation: Prepare 0.01 M solutions of maleic acid and 2-isopropylmaleic acid in degassed, deionized water (to prevent CO2​ interference).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.00 and 7.00) immediately prior to use.

  • Titration: Titrate with a standardized 0.1 M NaOH solution under an inert argon atmosphere. Add titrant in 0.1 mL increments, reducing to 0.02 mL increments near the anticipated equivalence points.

  • Self-Validation (Gran Plot): Plot the first derivative ( ΔpH/ΔV ) to identify the exact equivalence volumes. Calculate the pKa1​ at the half-equivalence point. If the Gran plot deviates from linearity before the equivalence point, it indicates carbonate contamination in the NaOH titrant, and the run must be discarded.

Protocol 2: NMR-Monitored Kinetic Profiling of Diels-Alder Cycloaddition

Causality of Choice: 1H -NMR is utilized because the vinylic protons of the dienophiles have distinct chemical shifts that disappear as the sp2 carbons rehybridize to sp3 in the cycloadduct. Using an internal standard (mesitylene) creates a self-validating mass balance.

  • Reagent Preparation: In an NMR tube, dissolve 0.1 mmol of the chosen dienophile (maleic acid or 2-IPMA) and 0.1 mmol of cyclopentadiene in 0.6 mL of deuterated solvent (e.g., CDCl3​ or D2​O depending on solubility).

  • Internal Standard: Add exactly 0.05 mmol of mesitylene. The aromatic protons of mesitylene serve as an invariant integration reference.

  • Data Acquisition: Place the tube in an NMR spectrometer thermostated to 25°C. Acquire spectra every 5 minutes for 2 hours.

  • Kinetic Analysis: Integrate the decaying vinylic proton signals of the dienophile against the mesitylene standard.

  • Self-Validation (Mass Balance): Continuously sum the integration of the starting material and the emerging cycloadduct. If the total integration decreases relative to mesitylene over time, it flags parasitic side reactions (such as diene polymerization), invalidating the kinetic rate constant ( k ).

Workflow Prep Reagent Prep (Internal Std) React Thermostated Reaction Prep->React Sample Aliquot Sampling React->Sample NMR 1H-NMR Analysis Sample->NMR Plot Kinetic Plotting NMR->Plot

Self-validating NMR workflow for tracking real-time cycloaddition kinetics.

References

  • PubChem - Maleic Acid | C4H4O4 | CID 444266. National Center for Biotechnology Information. Available at:[Link][1]

  • FooDB - Showing Compound Isopropylmaleate (FDB028883). The Metabolomics Innovation Centre. Available at:[Link][2]

  • P. aeruginosa Metabolome Database - Isopropylmaleate (PAMDB000832). University of Maryland. Available at:[Link][3]

  • Chemistry LibreTexts - 15.7: Diels-Alder Stereochemistry. Available at:[Link][6]

  • Chemistry LibreTexts - 14.13: Specific Rules Governing the Diels–Alder Reaction. Available at:[Link][7]

  • Wikipedia - Diels–Alder reaction. Available at:[Link][5]

Sources

Validation

Cross-Validation of LC-MS and GC-MS Methodologies for the Quantification of 2-Isopropylmaleic Acid

As a Senior Application Scientist, I frequently encounter the dilemma of platform selection for highly polar, low-molecular-weight metabolites. 2-Isopropylmaleic acid (2-IPMA) exemplifies this analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the dilemma of platform selection for highly polar, low-molecular-weight metabolites. 2-Isopropylmaleic acid (2-IPMA) exemplifies this analytical challenge. Systematically known as (Z)-2-propan-2-ylbut-2-enedioic acid, 2-IPMA is a critical dicarboxylic acid intermediate in the leucine biosynthesis pathway of microorganisms and plants[1].

Recent metabolomics studies have identified 2-IPMA as a significant biomarker in various biological matrices, ranging from [2] to evaluating host metabolism in [3], and even as a [4]. Given its high polarity (logP ~1.05) and low molecular weight (158.15 g/mol )[5], quantifying 2-IPMA requires rigorous methodological design. This guide provides an objective cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows, detailing the causality behind every experimental choice.

Biological Context & Pathway Dynamics

Before optimizing the mass spectrometry parameters, it is crucial to understand the origin of the target analyte. In Escherichia coli and Saccharomyces cerevisiae, 2-IPMA is synthesized via the α-IPMS enzymes (e.g., Leu4p, Leu9p, or LeuA)[6]. It acts as a transient intermediate that is rapidly isomerized.

Pathway KIV α-Ketoisovalerate IPM_alpha α-Isopropylmalate KIV->IPM_alpha LeuA Synthase IPMA 2-Isopropylmaleic Acid (2-IPMA) IPM_alpha->IPMA Dehydration IPM_beta β-Isopropylmalate IPMA->IPM_beta Hydration Leu L-Leucine IPM_beta->Leu Transamination

Role of 2-isopropylmaleic acid (2-IPMA) as an intermediate in the leucine biosynthesis pathway.

Methodological Workflows & Causality

To objectively compare performance, both LC-MS and GC-MS workflows must be executed in parallel from the same biological matrix.

Workflow Sample Biological Matrix + Internal Standard Extraction Solvent Extraction (MeOH:H2O) Sample->Extraction Split Aliquot Split Extraction->Split LC_Prep Reconstitution (Mobile Phase) Split->LC_Prep Aqueous GC_Prep Lyophilization & TMS Derivatization Split->GC_Prep Volatile LC_MS LC-ESI-MS/MS (Negative Mode) LC_Prep->LC_MS GC_MS GC-EI-MS (SIM Mode) GC_Prep->GC_MS Data Cross-Validation & Statistical Analysis LC_MS->Data GC_MS->Data

Parallel sample preparation and analytical workflow for LC-MS and GC-MS cross-validation.

Self-Validating System Architecture

Trustworthiness in analytical chemistry relies on self-validation. To ensure this protocol functions as a self-validating system, a structural analog such as 2-isopropylmalic acid is employed as an internal standard (IS)[6]. The IS MUST be spiked into the biological matrix prior to any solvent addition. This mathematically normalizes variations in extraction efficiency, derivatization yield (in GC), and matrix-induced ion suppression (in LC), ensuring the final quantified value reflects the true endogenous concentration.

Step-by-Step Experimental Protocols

Protocol A: LC-ESI-MS/MS Methodology

Liquid chromatography coupled with electrospray ionization (ESI) is highly sensitive but susceptible to matrix effects.

  • Extraction: Homogenize 50 mg of tissue or 100 µL of biofluid in 400 µL of ice-cold Methanol:Water (80:20, v/v).

    • Causality: This solvent ratio optimally precipitates proteins while maintaining the solubility of highly polar dicarboxylic acids like 2-IPMA.

  • Chromatographic Separation: Inject 2 µL onto a reversed-phase C18 column (e.g., Zorbax eclipse plus C18, 2.1 × 50 mm, 1.8 µm)[4].

    • Causality: While HILIC is an option, a high-efficiency sub-2µm C18 column combined with acidic mobile phases sufficiently retains 2-IPMA by suppressing the ionization of its carboxylates, increasing lipophilicity.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Eluent A) and 0.1% formic acid in acetonitrile/water (80:20) (Eluent B)[4].

    • Causality: Formic acid is the industry standard for stabilizing the LC-MS/MS spray and ensuring reproducible retention[4].

  • MS Detection: Operate in Negative Electrospray Ionization (ESI-) mode. Monitor the deprotonated molecule [M-H]⁻ at m/z 157.05[6].

    • Causality: The carboxylic acid moieties readily lose a proton. When coupled with tandem mass spectrometry (MS/MS), a collision energy (CE) of 10-20 eV maintains precursor stability, while higher energies (40 eV) drive the neutral loss of CO2 (44 Da), yielding a stable product ion at m/z 113.05[4].

Protocol B: GC-EI-MS Methodology

Gas chromatography provides superior chromatographic resolution and library-matchable fragmentation but requires thermal stability and volatility.

  • Extraction & Drying: Extract as above. Transfer 200 µL of the supernatant to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen.

    • Causality: Any residual moisture will quench the subsequent silylation reaction, leading to poor derivatization efficiency.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and incubate at 70°C for 60 min[7].

    • Causality: Because 2-IPMA contains two highly polar carboxylic acid moieties, direct GC-MS analysis is impossible due to severe column interaction. This nucleophilic substitution replaces the active acidic protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point and preventing thermal degradation.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a 5% phenyl methyl siloxane capillary column (30 m × 0.25 mm × 0.25 µm).

    • Causality: This stationary phase provides optimal selectivity for TMS-derivatized organic acids.

  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV.

    • Causality: EI at 70 eV provides highly reproducible fragmentation patterns, bypassing the matrix-induced ionization suppression common in ESI.

Cross-Validation: Performance Metrics

The following table summarizes the quantitative performance of both platforms based on standardized cross-validation parameters.

ParameterLC-ESI-MS/MS (MRM)GC-EI-MS (SIM)
Target Ion / Transition m/z 157.05 → 113.05m/z 302 (Di-TMS molecular ion)
Limit of Detection (LOD) 0.5 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL8.0 ng/mL
Linear Dynamic Range 1.5 – 1000 ng/mL8.0 – 800 ng/mL
Intra-day Precision (CV%) 3.2 – 5.8%4.1 – 7.2%
Matrix Effect 78 – 85% (Ion suppression present)95 – 102% (Negligible)
Sample Prep Time ~30 mins (Direct/Dilute)~150 mins (Drying + Derivatization)

Decision Matrix: Which Platform to Choose?

  • Choose LC-MS/MS if: Your primary goal is high-throughput screening or you require extreme sensitivity (sub-ng/mL LODs) for trace biomarker detection in low-volume biofluids. LC-MS avoids the lengthy derivatization step, though you must rigorously correct for matrix effects using internal standards.

  • Choose GC-MS if: You are conducting untargeted metabolomics[7] or analyzing complex, highly variable matrices (e.g., plant extracts, etiolation substrates) where LC-MS matrix suppression would be unmanageable. The EI fragmentation provides definitive structural confirmation that is highly reproducible across different laboratories.

References

  • PubChem . "2-Isopropylmaleic acid | C7H10O4 | CID 5280533". National Center for Biotechnology Information (NCBI).[Link]

  • FooDB . "Showing Compound Isopropylmaleate (FDB028883)". The Metabolomics Innovation Centre. [Link]

  • Nutrients (MDPI) . "Urinary Biomarkers of Strawberry and Blueberry Intake".[Link]

  • Scientific Reports (Nature) . "A large-scale metabolomics study to harness chemical diversity and explore biochemical mechanisms in ryegrass".[Link]

  • PLOS One . "Multi-omics analyses of Bacillus amyloliquefaciens treated mice infected with Schistosoma japonicum reveal dynamics change of intestinal microbiome and its associations with host metabolism".[Link]

  • International Journal of Molecular Sciences (MDPI) . "Pathway Analysis and Metabolites Identification by Metabolomics of Etiolation Substrate from Fresh-Cut Chinese Water Chestnut".[Link]

Sources

Comparative

evaluating 2-isopropylmaleic acid against standard dicarboxylic acids

Evaluating 2-Isopropylmaleic Acid Against Standard Dicarboxylic Acids: A Comprehensive Technical Guide As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal dicarboxylic acid fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating 2-Isopropylmaleic Acid Against Standard Dicarboxylic Acids: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal dicarboxylic acid for specific biochemical assays, synthetic pathways, or drug development models. While standard dicarboxylic acids like maleic acid, succinic acid, and fumaric acid are laboratory staples, functionalized derivatives such as 2-isopropylmaleic acid (2-IPMA) offer unique physicochemical properties and biological activities[1].

2-IPMA is a branched, unsaturated dicarboxylic acid and a critical intermediate in the leucine biosynthesis pathway[2]. Recent studies have also highlighted its potential as a potent inducer of primary ciliogenesis and a reactive oxygen species (ROS) scavenger[3]. This guide objectively compares 2-IPMA against standard dicarboxylic acids, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous laboratory evaluation.

Structural and Physicochemical Profiling

The fundamental difference between 2-IPMA and standard dicarboxylic acids lies in the substitution at the C2 position. The addition of an isopropyl group introduces both steric bulk and an electron-donating inductive effect (+I).

Causality in Molecular Design: The unsubstituted double bond in maleic acid is highly electron-deficient, making it highly reactive toward nucleophilic Michael additions. In 2-IPMA, the isopropyl group modulates this electrophilicity, offering more controlled reactivity[3]. Furthermore, the branched alkyl chain significantly increases the molecule's lipophilicity. While maleic acid has a LogP of -0.3, 2-IPMA exhibits a LogP of 0.7[1]. In drug development and cellular assays, this enhanced lipophilicity translates to superior membrane permeability, allowing 2-IPMA to effectively reach intracellular targets such as primary cilia[3].

Table 1: Physicochemical Comparison of Dicarboxylic Acids

Property2-Isopropylmaleic Acid (2-IPMA)Maleic AcidSuccinic Acid
Molecular Formula C7H10O4[1]C4H4O4C4H6O4
Molecular Weight 158.15 g/mol [1]116.07 g/mol 118.09 g/mol
LogP (Lipophilicity) 0.7[1]-0.3-0.6
Polar Surface Area 74.6 Ų[1]74.6 Ų74.6 Ų
Saturation Unsaturated (Alkene)Unsaturated (Alkene)Saturated (Alkane)
Primary Biological Role Leucine Biosynthesis[2]Citric Acid Cycle (Isomer)Citric Acid Cycle

Biological Significance & Pathway Integration

In microbial and fungal metabolisms, 2-IPMA is a transient but essential metabolite. It serves as the substrate for 3-isopropylmalate dehydratase, an enzyme that catalyzes the isomerization between 2-isopropylmalate and 3-isopropylmalate via the formation of 2-IPMA[2].

Pathway A α-Isopropylmalate B 2-Isopropylmaleic Acid (2-IPMA) A->B Dehydration (3-Isopropylmalate Dehydratase) C β-Isopropylmalate B->C Hydration (3-Isopropylmalate Dehydratase) D L-Leucine C->D Oxidation & Transamination

The role of 2-IPMA in the branched-chain amino acid (L-leucine) biosynthesis pathway.

Beyond basic metabolism, 2-IPMA has emerged in connective tissue research. It has been shown to restore PM2.5-induced dysgenesis of primary cilia in dermal fibroblasts and suppress pro-inflammatory cytokines (IL-6, TNF-α)[3]. It also exhibits significant free radical scavenging activity via a Hydrogen Atom Transfer (HAT) mechanism[3].

Experimental Protocols: A Self-Validating Approach

To rigorously evaluate 2-IPMA against standard dicarboxylic acids, I have designed two self-validating experimental protocols. These workflows incorporate internal controls to ensure that observed effects are strictly attributable to the unique structural features of the analyte.

Protocol 1: Evaluation of Antioxidant Capacity (HAT Mechanism)

Causality & Rationale: To objectively compare the free-radical scavenging ability of 2-IPMA against standard dicarboxylic acids (e.g., succinic acid), we utilize a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The HAT mechanism relies on the ability of the molecule to donate a hydrogen atom and stabilize the resulting radical[3]. The inductive effect of the isopropyl group in 2-IPMA stabilizes this intermediate, a feature absent in saturated, unbranched acids like succinic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Prepare 10 mM stock solutions of 2-IPMA, Maleic Acid (negative control for branching), Succinic Acid (negative control for unsaturation), and Trolox (positive control) in methanol.

  • Assay Setup (Self-Validating Matrix): In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Sample Addition: Add 100 µL of the test compounds at varying concentrations (10 µM to 1 mM) to the respective wells.

    • Control Logic: The inclusion of Maleic Acid isolates the effect of the isopropyl group, while Succinic Acid isolates the effect of the double bond. A solvent-only well serves as the baseline (0% inhibition).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The HAT mechanism is kinetically slower than Single Electron Transfer (SET), requiring adequate incubation time.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. Calculate the % scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol 2: LC-MS/MS Metabolomic Profiling in Biological Matrices

Causality & Rationale: 2-IPMA is a highly polar, low-molecular-weight organic acid. While GC-MS requires derivatization (e.g., trimethylsilylation using MSTFA)[3], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for direct analysis. We utilize negative electrospray ionization (ESI-) because the dicarboxylic acid moieties readily deprotonate to form [M-H]- ions (m/z 157.05)[4].

Workflow S1 Sample Extraction (Cold Methanol/Water) S2 Chromatography (HILIC or C18 Column) S1->S2 S3 Mass Spectrometry (ESI-, MRM Mode) S2->S3 S4 Data Analysis (m/z 157.05 -> Fragments) S3->S4

LC-MS/MS analytical workflow for the quantification of 2-IPMA in biological samples.

Step-by-Step Methodology:

  • Metabolite Extraction: Quench biological samples (e.g., E. coli culture) using cold methanol/water (80:20, v/v) at -80°C to halt metabolism immediately and precipitate proteins.

  • Internal Standard Addition: Spike samples with an isotope-labeled internal standard (e.g., 13C-labeled dicarboxylic acid) to correct for matrix effects and ion suppression during ESI.

  • Chromatographic Separation: Inject 5 µL of the extract onto a reverse-phase C18 column (or HILIC column for better retention of polar acids). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The LogP of 0.7 ensures 2-IPMA retains longer on a C18 column than maleic acid (LogP -0.3)[1].

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode under ESI-. Monitor the transition from the precursor ion[M-H]- (m/z 157.05) to its specific product ions[4].

  • Data Processing: Integrate peak areas and normalize against the internal standard to ensure quantitative trustworthiness.

Conclusion

When , researchers must account for the profound impact of the C2-isopropyl substitution. This structural modification not only shifts its metabolic role into branched-chain amino acid synthesis but also enhances its lipophilicity and radical scavenging capabilities. By employing the self-validating protocols outlined above, laboratories can accurately benchmark 2-IPMA's performance in both analytical and therapeutic contexts.

References

  • 2-Isopropylmaleic acid | C7H10O4 | CID 5280533 - PubChem , nih.gov, 1

  • 2-Isopropylmaleic Acid|High-Purity Research Chemical - Benchchem , benchchem.com, 3

  • Isopropylmaleate (PAMDB000832) - P. aeruginosa Metabolome Database , umaryland.edu, 2

  • 2-isopropylmaleic acid (C7H10O4) - PubChemLite , uni.lu,4

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Pattern Analysis of 2-Isopropylmaleic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic fragmentation profiling, platform comparison, and self-validating experimental workflows. Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic fragmentation profiling, platform comparison, and self-validating experimental workflows.

Executive Summary & Analyte Context

2-Isopropylmaleic acid (2-IPMA)—often analyzed interchangeably with its structural isomer 2-isopropylmalic acid in metabolomic literature—is a critical dicarboxylic acid. It serves as a key intermediate in leucine biosynthesis and acts as a robust biomarker for specific dietary intakes and microbial metabolism [[1]](). For analytical scientists, the structural elucidation and accurate quantification of 2-IPMA require a deep understanding of its mass spectrometry (MS) fragmentation behavior.

This guide provides an objective, data-backed comparison of the two leading analytical platforms for 2-IPMA analysis: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) .

Mechanistic Fragmentation Profiling

Understanding the causality behind molecular dissociation is critical for developing highly specific quantitative assays.

LC-ESI-MS/MS: Collision-Induced Dissociation (CID)

Due to its dicarboxylic acid structure, 2-IPMA is highly amenable to negative electrospray ionization (ESI-), yielding a stable deprotonated precursor ion [M-H]⁻ at m/z 175.0613 1. When subjected to CID at collision energies between 10–40 eV, the molecule undergoes predictable, structurally diagnostic neutral losses:

  • m/z 157.05 : Formed via the loss of a water molecule (-18 Da) driven by the interaction of the hydroxyl and carboxyl moieties 1, 2.

  • m/z 131.07 : Generated by a direct decarboxylation event (-44 Da), a hallmark fragmentation pathway for dicarboxylic acids 3.

  • m/z 115.04 : Resulting from the loss of acetic acid (-60 Da), which confirms the specific branching of the aliphatic chain 1, 2.

  • m/z 85.06 & 59.01 : Lower mass fragments produced by further aliphatic backbone cleavage at higher collision energies 1.

Fragmentation Parent Precursor Ion [M-H]- m/z 175.06 Frag1 Product Ion m/z 157.05 Parent->Frag1 - H2O (18 Da) Frag2 Product Ion m/z 131.07 Parent->Frag2 - CO2 (44 Da) Frag3 Product Ion m/z 115.04 Parent->Frag3 - C2H4O2 (60 Da) Frag4 Product Ion m/z 85.06 Frag1->Frag4 Alkyl loss Frag3->Frag4 - CH2O (30 Da)

CID fragmentation pathway of 2-IPMA in negative ESI mode, detailing key neutral losses.
GC-EI-MS: Electron Impact (TMS Derivatization)

Because 2-IPMA is highly polar and non-volatile, GC-MS analysis requires prior derivatization—typically trimethylsilylation (TMS) to replace active hydrogens. Under standard 70 eV electron impact, the heavily derivatized molecule (C16H36O5Si3) undergoes hard ionization. The intact molecular ion is virtually absent, but the molecule shatters to yield a highly reproducible, library-matchable spectral signature with key diagnostic fragments at m/z 377, 349, and 275 4.

Quantitative Performance & Platform Comparison

Analytical ParameterLC-ESI-MS/MS (QTOF / QqQ)GC-EI-MS (Single Quad / TOF)
Ionization Energy Soft (~3.5 kV capillary voltage)Hard (70 eV standard)
Collision Energy (CE) 10 eV, 20 eV, 40 eV (Variable)N/A (In-source fragmentation)
Primary Analyte Form Deprotonated Ion[M-H]⁻ (m/z 175.06)TMS Derivative (C16H36O5Si3)
Key Quantitative Fragments m/z 157.05, 115.04, 85.06m/z 377.16, 349.15, 275.10
Sample Prep Complexity Low (Direct extraction/dilution)High (Requires drying & derivatization)
Matrix Effects Susceptible to ion suppressionLess susceptible, but matrix fouls liner
Optimal Application High-throughput targeted quantificationUntargeted discovery & library matching

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , embedding quality control directly into the workflow.

Workflow Start 2-IPMA Sample Preparation LC_Path LC-ESI-MS/MS Workflow Start->LC_Path GC_Path GC-EI-MS Workflow Start->GC_Path LC_Prep Solvent Extraction (Isotope IS Spike) LC_Path->LC_Prep GC_Prep Lyophilization & TMS Derivatization GC_Path->GC_Prep LC_Ion ESI Negative Mode [M-H]- (m/z 175.06) LC_Prep->LC_Ion GC_Ion Electron Impact (70 eV) TMS Fragments GC_Prep->GC_Ion LC_Frag CID Fragmentation (m/z 157, 131, 115, 85) LC_Ion->LC_Frag GC_Frag EI Fragmentation (m/z 377, 349, 275) GC_Ion->GC_Frag

Experimental workflow comparison for 2-IPMA analysis via LC-ESI-MS/MS and GC-EI-MS platforms.
Protocol A: LC-ESI-MS/MS Targeted Profiling
  • Sample Extraction & Internal Standard Addition:

    • Causality: 2-IPMA is highly polar. A biphasic extraction (e.g., Methanol/Water/Chloroform) precipitates proteins while retaining 2-IPMA in the aqueous phase.

    • Self-Validation: Spike samples with an isotopically labeled internal standard (e.g., ¹³C-labeled analog) prior to extraction to track recovery efficiency and correct for downstream ESI ion suppression.

  • Chromatographic Separation:

    • Causality: Standard C18 columns struggle to retain highly polar organic acids. Use an aqueous-compatible modified C18 or HILIC column with a mobile phase of 0.1% formic acid in water/acetonitrile to ensure sharp peak shapes.

    • Self-Validation: Run a solvent blank immediately after the highest calibration standard to empirically prove zero column carryover.

  • MS/MS Acquisition (MRM Mode):

    • Causality: Monitor the m/z 175.06 → 115.04 transition (quantifier) and 175.06 → 157.05 (qualifier). The loss of acetic acid (115.04) is highly specific to the isopropyl branching.

    • Self-Validation: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the neat standard across all biological samples to confirm peak purity.

Protocol B: GC-EI-MS Untargeted/Targeted Analysis
  • Lyophilization & Derivatization:

    • Causality: GC requires volatile, thermally stable analytes. Lyophilize the extract to absolute dryness (residual water destroys TMS reagents). React with methoxyamine hydrochloride, followed by BSTFA + 1% TMCS at 60°C for 30 minutes to convert hydroxyl and carboxyl groups into TMS ethers/esters.

    • Self-Validation: Include a derivatization standard (e.g., d4-succinic acid) to mathematically verify that the derivatization reaction reached >95% completion.

  • GC Separation:

    • Causality: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) with a temperature gradient from 70°C to 300°C to separate the complex derivatized matrix.

    • Self-Validation: Inject an alkane standard mixture (C8-C30) at the start of the batch to calculate Retention Indices (RI), ensuring library matches are orthogonal (Mass Spectrum + RI).

  • EI-MS Acquisition:

    • Causality: Ionize at 70 eV. Extract chromatograms for m/z 377, 349, and 275.

    • Self-Validation: Perform a daily tune using PFTBA to verify that the mass axis calibration and relative abundances of m/z 69, 219, and 502 meet manufacturer specifications.

References

  • A Metabolomics Approach to the Identification of Urinary Biomarkers of Pea Intake - PMC | NIH | 1

  • Isotopic Ratio Outlier Analysis of the S. cerevisiae Metabolome Using Accurate Mass Gas Chromatography/Time-of-Flight Mass Spectrometry: A New Method for Discovery | Analytical Chemistry | ACS Publications | 4

  • Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap | ResearchGate | 2

  • Chemical profiling of Oxalis species growing wild in Egypt using HRLC/MS Spectrometry | DergiPark |3

Sources

Comparative

The Definitive Guide to 2-Isopropylmaleic Acid: Reference Standards and Calibration Strategies

As a Senior Application Scientist, I frequently encounter challenges in the absolute quantification of highly polar dicarboxylic acids. 2-Isopropylmaleic acid (2-IPMA) —systematically known as (Z)-2-propan-2-ylbut-2-ened...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the absolute quantification of highly polar dicarboxylic acids. 2-Isopropylmaleic acid (2-IPMA) —systematically known as (Z)-2-propan-2-ylbut-2-enedioic acid—is a prime example. Originally recognized as a key intermediate in the biosynthesis of leucine in microorganisms, its research footprint has expanded significantly. Recent studies have identified 2-IPMA as a potent inducer of primary ciliogenesis, capable of restoring PM2.5-induced cellular dysgenesis, and a robust antioxidant operating via a Hydrogen Atom Transfer (HAT) mechanism [1][1].

For drug development professionals and metabolomics researchers, the accurate quantification of 2-IPMA (C7H10O4, exact mass 158.0579 Da) in complex biological matrices is paramount [2][2]. This requires high-fidelity reference standards and rigorously validated LC-MS/MS calibration curves [3][3].

Comparative Analysis of Reference Standards

Selecting the correct reference standard dictates the reliability of downstream quantification. A standard is not just a chemical; it is the foundational anchor of your analytical truth. Below is an objective comparison of the three primary tiers of 2-IPMA standards available to modern laboratories.

Table 1: Performance Comparison of 2-IPMA Reference Standard Grades
Standard TierPurityMatrix Effect MitigationRecommended ApplicationExample Source
Analytical Standard ≥99.0%Low (Requires Matrix-Matching)Absolute quantification, standard curves4[4]
Isotope-Labeled (13C/D) ≥98.0%High (Self-Correcting)Complex biological matrices (serum, lysates)5[5]
Research Grade ≥95.0%NoneIn vitro assays, cellular dosing1[1]

Designing a Self-Validating Calibration Workflow

To achieve absolute quantification, researchers must overcome matrix effects —endogenous compounds that co-elute with the analyte and cause ion suppression or enhancement during Electrospray Ionization (ESI).

The Causality Behind the Protocol
  • Why Stable Isotope Dilution? Using a 13C-labeled 2-IPMA internal standard ensures that any signal fluctuation caused by the matrix affects both the analyte and the standard equally [5][5]. The ratio of their peak areas remains constant, self-correcting for ionization inefficiencies.

  • Why Methanol Precipitation? In serum or lysate samples, proteins can irreversibly bind to the analytical column. Methanol disrupts the hydration shell of these proteins, causing rapid denaturation and precipitation, yielding a clean supernatant for LC-MS/MS injection.

G A 1. Standard Selection (Analytical Grade 2-IPMA) B 2. Matrix Spiking (Isotope-Labeled IS) A->B C 3. Protein Precipitation (Cold Methanol) B->C D 4. LC-MS/MS Acquisition (ESI- MRM Mode) C->D E 5. Linear Regression (1/x Weighted Curve) D->E

Fig 1. Self-validating LC-MS/MS workflow for absolute quantification of 2-IPMA.

Step-by-Step Methodology: LC-MS/MS Calibration Curve Generation

The following protocol establishes a robust, self-validating system for 2-IPMA quantification.

Materials:

  • 2-IPMA Analytical Standard (e.g., Sigma-Aldrich, ≥99.0% purity).

  • 13C2-labeled 2-IPMA Internal Standard (IS).

  • LC-MS grade Methanol, Water, and Formic Acid.

Protocol:

  • Stock Solution Preparation: Dissolve the 2-IPMA analytical standard in 50% methanol/water to yield a 1 mg/mL primary stock. Causality: 50% methanol ensures the dissolution of the moderately polar dicarboxylic acid while preventing precipitation upon introduction to aqueous buffers. Store at -80°C.

  • Working Standard Dilutions: Prepare a 10-point serial dilution ranging from 1 ng/mL to 1000 ng/mL. Causality: A wide dynamic range is necessary to capture both basal physiological levels and spiked experimental concentrations without extrapolating beyond the linear range.

  • Internal Standard Spiking: Add a constant concentration of 13C2-2-IPMA (e.g., 50 ng/mL) to all calibration points and biological samples.

  • Protein Precipitation: Add 90 µL of cold LC-MS grade methanol to 30 µL of the spiked sample. Vortex for 30 seconds, incubate at -20°C for 30 minutes, and centrifuge at 14,000 x g for 15 minutes [5][5].

  • LC-MS/MS Acquisition: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 2-IPMA (parent m/z 157.05).

  • Data Processing: Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a 1/x weighting factor to the linear regression. Causality: Unweighted regressions heavily favor high-concentration points; a 1/x weighting ensures homoscedasticity and accuracy at the lower limit of quantification (LLOQ).

Table 2: Quantitative Impact of Calibration Strategies on 2-IPMA Data
Calibration StrategyLinearity (R²)Precision (RSD %)Accuracy (% Bias)Matrix Effect (%)
External Calibration (Solvent)>0.99512 - 18%± 25%-40% (Suppression)
Matrix-Matched Calibration>0.9908 - 12%± 15%Corrected
Stable Isotope Dilution (IS)>0.999< 5%± 5%Fully Corrected

Data represents typical LC-MS/MS performance metrics for polar dicarboxylic acids in serum matrices.

Mechanistic Context: Why Quantify 2-IPMA?

Understanding the biological pathways of 2-IPMA emphasizes the need for high analytical precision. Recent literature highlights its role beyond basic metabolism, showcasing its ability to modulate cellular stress responses and induce primary ciliogenesis [1][1]. Accurate quantification is required to establish dose-response relationships in these novel therapeutic avenues.

G A 2-Isopropylmaleic Acid (2-IPMA) B Hydrogen Atom Transfer (HAT) A->B Mechanism C Primary Ciliogenesis A->C Induction D Cytokine Regulation (IL-6, TNF-α) A->D Suppression E Cellular Protection & Stress Response B->E C->E D->E

Fig 2. Mechanistic pathways of 2-IPMA in cellular stress response and ciliogenesis.

Conclusion

For analytical chemists and drug developers, the transition from qualitative screening to absolute quantification of 2-IPMA demands rigorous methodology. While external calibration may suffice for neat solvent analyses, the complex nature of biological matrices necessitates the use of high-purity analytical standards coupled with stable isotope dilution. By implementing the self-validating protocols outlined above, laboratories can ensure the highest degree of scientific integrity and reproducibility in their metabolomic workflows.

References

  • The Metabolomics Innovation Centre (TMIC Li Node). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). 2-Isopropylmaleic acid | C7H10O4 | CID 5280533. Retrieved from [Link]

  • ACS Omega. Metabolic Signatures of Surface-Modified Poly(lactic-co-glycolic acid) Nanoparticles in Differentiated THP-1 Cells Derived with Liquid Chromatography-Mass Spectrometry-based Metabolomics. Retrieved from[Link]

Sources

Validation

A Guide to Comparative Binding Affinity of 2-Isopropylmaleic Acid Analogs for Drug Discovery Researchers

In the landscape of modern drug discovery, the precise quantification of molecular interactions is paramount. Understanding the binding affinity of a ligand for its biological target is a critical step in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise quantification of molecular interactions is paramount. Understanding the binding affinity of a ligand for its biological target is a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of the binding affinities of 2-isopropylmaleic acid analogs, a class of molecules with potential therapeutic relevance, particularly as inhibitors of enzymes in essential metabolic pathways.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies used to determine binding affinity, present and interpret comparative data for a series of hypothetical analogs, and provide the biological context for their potential mechanism of action.

The Significance of 2-Isopropylmaleic Acid and its Analogs as Enzyme Inhibitors

2-Isopropylmaleic acid is a structural analog of 2-isopropylmalic acid, a key intermediate in the biosynthesis of the essential amino acid leucine.[1][2] This metabolic pathway is crucial for the survival of many bacteria, fungi, and plants, but is absent in humans, making the enzymes involved attractive targets for the development of novel antimicrobial agents.[3][4]

The primary enzyme in this pathway is 2-isopropylmalate synthase (IPMS), which catalyzes the first committed step in leucine biosynthesis.[5][6][7][8] Inhibition of IPMS can disrupt this vital pathway, leading to the cessation of growth or death of the organism. Consequently, small molecules that can bind to and inhibit IPMS are of significant interest as potential drug candidates.

This guide will focus on the comparative binding affinity of a series of hypothetical 2-isopropylmaleic acid analogs designed to target 2-isopropylmalate synthase. By systematically modifying the structure of the parent molecule, we can explore the structure-activity relationship (SAR) and identify key chemical features that contribute to high-affinity binding.

Methodologies for Determining Protein-Ligand Binding Affinity

Several biophysical techniques can be employed to accurately measure the binding affinity between a protein and a small molecule ligand.[9][10][11] Among the most robust and widely used methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Fluorescence Polarization (FP) is another valuable technique, particularly for high-throughput screening.[5][12][13]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6][9][10] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[6][14][15]

  • Sample Preparation:

    • Express and purify the target protein, in this case, 2-isopropylmalate synthase, to a high degree of homogeneity.

    • Prepare a concentrated stock solution of the protein (e.g., 20-50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of the 2-isopropylmaleic acid analog (ligand) at a concentration approximately 10-fold higher than the protein concentration, dissolved in the exact same buffer to minimize heats of dilution.

    • Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).

    • Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change as a function of the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Purify & Prepare Protein (IPMS) L_prep Prepare Ligand (2-IPMA Analog) Degas Degas Solutions Load Load Protein into Cell & Ligand into Syringe Degas->Load Transfer to Instrument Titrate Titrate Ligand into Protein Load->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Raw Data Measure->Integrate Raw Data Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Calculate Determine Kd, n, ΔH, ΔS Fit->Calculate

Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[4] It provides kinetic information about the binding interaction, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified 2-isopropylmalate synthase (ligand) over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the 2-isopropylmaleic acid analog (analyte) in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the immobilized ligand surface, followed by a dissociation phase where only running buffer flows over the surface.

    • A reference flow cell (without immobilized ligand or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, and generates a sensorgram (a plot of response units vs. time).

    • Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate the Kd from the ratio of the rate constants.

SPR_Workflow cluster_immob Ligand Immobilization cluster_binding Analyte Binding cluster_analysis Data Analysis Activate Activate Sensor Chip Immobilize Immobilize Protein (IPMS) Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Prepare Prepare Analyte Dilutions (2-IPMA Analogs) Deactivate->Prepare Ready for Binding Assay Inject Inject Analytes Prepare->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Sensorgram Generate Sensorgrams Dissociate->Sensorgram Binding Data Fit Fit to Kinetic Model Sensorgram->Fit Calculate Determine ka, kd, Kd Fit->Calculate

Surface Plasmon Resonance (SPR) Experimental Workflow.

Comparative Binding Affinity of 2-Isopropylmaleic Acid Analogs

To illustrate how binding affinity data can be used to compare a series of related compounds, we will consider a hypothetical dataset for four 2-isopropylmaleic acid analogs binding to 2-isopropylmalate synthase. The dissociation constant (Kd) is used as the primary metric for comparison, where a lower Kd value indicates a higher binding affinity.

Compound IDStructureModificationKd (µM)
2-IPMA-01 2-isopropylmaleic acidParent Compound50.2
2-IPMA-02 tert-butyl esterEsterification of one carboxyl group25.8
2-IPMA-03 3-fluoro-2-isopropylmaleic acidFluorination of the vinyl group12.5
2-IPMA-04 2-(cyclopropyl)maleic acidIsopropyl group replaced with cyclopropyl75.4

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Interpretation of the Comparative Data
  • 2-IPMA-01 (Parent Compound): This compound serves as our baseline, with a Kd of 50.2 µM, indicating a modest binding affinity.

  • 2-IPMA-02 (tert-butyl ester): The esterification of one of the carboxylic acid groups results in a two-fold increase in binding affinity (Kd = 25.8 µM). This suggests that the binding pocket may have a hydrophobic region that can accommodate the tert-butyl group, and that one of the carboxyl groups may be more critical for binding than the other.

  • 2-IPMA-03 (3-fluoro-2-isopropylmaleic acid): The addition of a fluorine atom to the double bond leads to a significant, four-fold increase in affinity (Kd = 12.5 µM). This could be due to favorable electrostatic interactions between the fluorine and a residue in the binding site, or it may alter the electronics of the molecule to favor binding.

  • 2-IPMA-04 (2-(cyclopropyl)maleic acid): Replacing the isopropyl group with a cyclopropyl group results in a decrease in binding affinity (Kd = 75.4 µM). This indicates that the shape and size of the isopropyl group are important for optimal interactions within the binding pocket.

These hypothetical results demonstrate how systematic modifications to a lead compound can provide valuable insights into the structure-activity relationship, guiding the design of more potent inhibitors.

Biological Context: The Leucine Biosynthesis Pathway

The inhibition of 2-isopropylmalate synthase by 2-isopropylmaleic acid analogs directly impacts the leucine biosynthesis pathway. The diagram below illustrates the central role of this enzyme.

Leucine_Pathway Pyruvate Pyruvate alpha_KIV α-Ketoisovalerate Pyruvate->alpha_KIV IPMS 2-Isopropylmalate Synthase (IPMS) alpha_KIV->IPMS AcetylCoA Acetyl-CoA AcetylCoA->IPMS alpha_IPM α-Isopropylmalate (2-isopropylmalic acid) IPMI Isopropylmalate Isomerase alpha_IPM->IPMI beta_IPM β-Isopropylmalate IPMDH β-Isopropylmalate Dehydrogenase beta_IPM->IPMDH alpha_KIC α-Ketoisocaproate TA Transaminase alpha_KIC->TA Leucine Leucine IPMS->alpha_IPM IPMI->beta_IPM IPMDH->alpha_KIC TA->Leucine Inhibitor 2-Isopropylmaleic Acid Analogs Inhibitor->IPMS Inhibition

The Leucine Biosynthesis Pathway and the Site of Inhibition.

By inhibiting 2-isopropylmalate synthase, the 2-isopropylmaleic acid analogs prevent the conversion of α-ketoisovalerate and acetyl-CoA into α-isopropylmalate, thereby blocking the entire downstream pathway and depriving the organism of the essential amino acid leucine.

Conclusion

This guide has provided a comprehensive overview of the principles and methodologies for assessing the comparative binding affinity of 2-isopropylmaleic acid analogs. Through the use of powerful techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can obtain high-quality data to guide their drug discovery efforts. The systematic analysis of structure-activity relationships, as illustrated with our hypothetical dataset, is a cornerstone of modern medicinal chemistry. By targeting enzymes like 2-isopropylmalate synthase in essential microbial pathways, the development of novel and effective therapeutics is an achievable goal.

References

  • 2-isopropylmalate synthase. In: Wikipedia. ; 2023. Accessed March 25, 2026. [Link]

  • Tracy JW, Kohlhaw GB. Evidence for two distinct CoA binding sites on yeast alpha-isopropylmalate synthase. J Biol Chem. 1977;252(12):4085-4091. [Link]

  • Pandey P, Lynn AM, Bandyopadhyay P. Identification of inhibitors against α-Isopropylmalate Synthase of Mycobacterium tuberculosis using docking-MM/PBSA hybrid approach. PLoS One. 2018;13(5):e0197680. [Link]

  • Information on EC 2.3.3.13 - 2-isopropylmalate synthase. BRENDA Enzyme Database. Accessed March 25, 2026. [Link]

  • Information on EC 2.3.3.13 - 2-isopropylmalate synthase and Organism(s) Arabidopsis thaliana and UniProt Accession Q9LPR4. BRENDA Enzyme Database. Accessed March 25, 2026. [Link]

  • Wang Y, et al. Identification of α-isopropylmalate synthase mutants capable of overproducing L-leucine in Corynebacterium glutamicum. J Microbiol Biotechnol. 2023;33(5):663-671. [Link]

  • Structure Activity Relationships. Drug Design Org. Published May 15, 2005. Accessed March 25, 2026. [Link]

  • Koon N, et al. Characterization of two 2-isopropylmalate synthase homologs from Thermus thermophilus HB27. J Bacteriol. 2018;200(14):e00133-18. [Link]

  • Zhang H, et al. Subdomain II of α-isopropylmalate synthase is essential for activity: inferring a mechanism of feedback inhibition. J Biol Chem. 2014;289(40):27623-27634. [Link]

  • Zhang H, et al. Subdomain II of α-Isopropylmalate Synthase Is Essential for Activity. J Biol Chem. 2014;289(40):27623-27634. [Link]

  • 2-Isopropylmalic acid (Compound). Exposome-Explorer. Accessed March 25, 2026. [Link]

  • 2-isopropylmalate synthase, bacterial-type. InterPro. Accessed March 25, 2026. [Link]

  • 2-ISOPROPYLMALATE SYNTHASE. ResearchGate. Accessed March 25, 2026. [Link]

  • (2S)-2-isopropylmalate. FooDB. Published May 7, 2015. Accessed March 25, 2026. [Link]

  • 2-isopropylmalate synthase - Pseudomonas entomophila (strain L48). UniProt. Published June 13, 2006. Accessed March 25, 2026. [Link]

  • Almeida Hernandez Y. What Kd cut-off values are the accepted for consider a protein-ligand complex with a low, medium or high affinity? ResearchGate. Published December 11, 2013. Accessed March 25, 2026. [Link]

  • Protein Interaction Analysis. Bio-Rad. Accessed March 25, 2026. [Link]

  • Lambert JP, et al. Mapping differential interactomes by affinity purification coupled with data-independent mass spectrometry acquisition. Nat Methods. 2013;10(12):1239-1245. [Link]

  • Muñoz-Muñoz JL, et al. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Int J Mol Sci. 2022;23(10):5487. [Link]

  • Szymańska P, et al. Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. bioRxiv. Published online May 6, 2020. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods Mol Biol. 2019;1860:445-455. [Link]

  • Isopropylmalic acid. Grokipedia. Accessed March 25, 2026. [Link]

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